MS645
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[10-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]decyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54Cl2N10O2S2/c1-27-29(3)63-47-41(27)43(33-15-19-35(49)20-16-33)53-37(45-57-55-31(5)59(45)47)25-39(61)51-23-13-11-9-7-8-10-12-14-24-52-40(62)26-38-46-58-56-32(6)60(46)48-42(28(2)30(4)64-48)44(54-38)34-17-21-36(50)22-18-34/h15-22,37-38H,7-14,23-26H2,1-6H3,(H,51,61)(H,52,62)/t37-,38-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGPQYYCEGAFLY-UWXQCODUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCCCCCNC(=O)CC4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)C8=CC=C(C=C8)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCCCCCCNC(=O)C[C@H]4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)C8=CC=C(C=C8)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54Cl2N10O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
938.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of MS645, a Bivalent BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and purification of MS645, a potent bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4. The information presented is collated from key research publications and is intended to equip researchers with the necessary information to replicate and further investigate this compound.
Core Concepts of this compound
This compound is a bivalent BET bromodomain inhibitor, meaning it is designed to simultaneously engage with two separate bromodomains (BD1 and BD2) of a BET protein. This bivalency is achieved by linking two monovalent inhibitor pharmacophores with a 10-carbon alkyl spacer. This structural feature confers spatially constrained inhibition of BRD4, leading to a sustained repression of its transcriptional activity. This mechanism has shown particular promise in solid-tumor cells, including triple-negative breast cancer (TNBC).[1][2]
The primary mechanism of action involves this compound binding to the tandem bromodomains of BRD4, which locks the protein in an inactive state. This prevents BRD4 from interacting with essential co-factors like MED1 and the transcription factor YY1, ultimately leading to the downregulation of key oncogenes such as c-Myc and the upregulation of tumor suppressors like p21.[1]
Quantitative Biological Activity
The potency of this compound has been characterized through various biochemical and cellular assays. The following table summarizes key quantitative data:
| Parameter | Target/Cell Line | Value |
| Ki | BRD4 (BD1/BD2) | 18.4 nM |
| IC50 | HS5878T (TNBC) | 4.1 nM |
| IC50 | BT549 (TNBC) | 6.8 nM |
| IC50 | MCF 10A (Non-tumorigenic breast) | 7.9 nM |
Experimental Protocols
While the seminal publication by Ren et al. (2018) provides the conceptual framework and biological evaluation of this compound, it refers to the synthesis of the precursor monovalent inhibitor and the linking strategy being conducted by a contract research organization (CRO). As such, a detailed, step-by-step public synthesis protocol is not available in the primary literature. However, the general synthetic strategy for similar bivalent inhibitors involves a "build/couple/pair" approach.
A generalized workflow for the synthesis of a bivalent inhibitor like this compound can be conceptualized as follows:
Caption: Generalized workflow for the synthesis of a bivalent inhibitor.
1. Synthesis of the Monovalent Inhibitor Precursor:
The synthesis would begin with the preparation of a monovalent BET inhibitor scaffold. Based on the structure of this compound, this would likely be a derivative of the JQ1 family of inhibitors, modified to include a reactive functional group (e.g., a primary amine or a terminal alkyne/azide for click chemistry) to allow for the subsequent coupling reaction.
2. Synthesis of the Bifunctional Linker:
A 10-carbon alkyl chain with reactive functional groups at both ends would be synthesized. For example, 1,10-dibromodecane could be used as the starting material.
3. Coupling Reaction:
The monovalent inhibitor precursor would be reacted with the bifunctional linker in a suitable solvent system and in the presence of a catalyst or base as required by the specific coupling chemistry employed. The stoichiometry would be controlled to favor the formation of the bivalent dimer.
4. Purification of this compound:
Given the complexity of the reaction mixture, which may contain unreacted starting materials, the monovalent inhibitor, and the desired bivalent product, a robust purification method is essential. High-Performance Liquid Chromatography (HPLC) is the most probable method for isolating this compound to a high degree of purity.
A typical purification workflow would be as follows:
Caption: A typical HPLC purification workflow for this compound.
Signaling Pathway of this compound Action
The inhibitory action of this compound on BRD4 has significant downstream effects on cellular signaling pathways that are critical for cancer cell proliferation and survival. The following diagram illustrates the key steps in this pathway:
Caption: Signaling pathway of this compound in inhibiting BRD4-mediated transcription.
In this pathway, this compound directly inhibits BRD4, preventing its association with acetylated histones and the recruitment of the MED1/YY1 transcriptional machinery. This leads to a decrease in the expression of the oncogene c-Myc and an increase in the cell cycle inhibitor p21, ultimately resulting in reduced cell proliferation.
Conclusion
This compound represents a significant advancement in the development of BET inhibitors, with its bivalent design offering enhanced and sustained target engagement. While a detailed public synthesis protocol remains proprietary, the conceptual framework provided in this guide, based on established chemical principles for similar molecules, offers a solid foundation for researchers in the field of epigenetic drug discovery. Further investigation into the synthesis and optimization of this compound and related bivalent inhibitors holds considerable promise for the development of novel cancer therapeutics.
References
In-Depth Technical Guide: MS645 (CAS Number 2250091-96-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS645 is a novel, potent, and cell-penetrant bivalent inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a primary focus on Bromodomain-containing protein 4 (BRD4). Its unique bivalent nature allows for simultaneous engagement with the two tandem bromodomains (BD1 and BD2) of BRD4, leading to a spatially constrained inhibition and a sustained repression of BRD4's transcriptional activity. This enhanced activity profile makes this compound a promising therapeutic candidate, particularly in the context of solid tumors like triple-negative breast cancer (TNBC), which have shown limited response to earlier monovalent BET inhibitors.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 2250091-96-2 |
| Molecular Formula | C48H54Cl2N10O2S2 |
| Molecular Weight | 938.04 g/mol |
| Synonym | (S)-N,N′-(decane-1,10-diyl)bis(2-((6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-6-yl)acetamide) |
Mechanism of Action and Signaling Pathway
This compound functions as an epigenetic modulator by targeting BRD4, a key reader of acetylated lysine residues on histones and other proteins. BRD4 plays a critical role in the recruitment of the transcriptional machinery to promoters and enhancers of target genes, many of which are implicated in cancer cell proliferation and survival.
By binding to the acetyl-lysine binding pockets of BRD4's bromodomains, this compound displaces BRD4 from chromatin. This leads to the transcriptional repression of key oncogenes, most notably c-Myc. The inhibition of c-Myc, a master regulator of cell growth and proliferation, is a central aspect of this compound's anti-cancer activity.
Furthermore, treatment with this compound has been shown to induce the expression of the tumor suppressor and cell-cycle inhibitor p21. The upregulation of p21 contributes to the observed cell cycle arrest in cancer cells. The interplay between the downregulation of c-Myc and the upregulation of p21 is a critical component of the cellular response to this compound.
This compound's bivalent binding provides a more sustained and potent inhibition of BRD4's interaction with essential transcriptional co-activators like Mediator Complex Subunit 1 (MED1) and Yin Yang 1 (YY1). This enhanced disruption of the transcriptional apparatus contributes to its superior efficacy in solid tumor models compared to monovalent BET inhibitors.
Caption: this compound inhibits BRD4, leading to c-Myc downregulation and p21 upregulation.
Quantitative Data
| Parameter | Cell Line | Value | Reference |
| Ki (BRD4-BD1/BD2) | - | 18.4 nM | [1] |
| IC50 | HS5878T (TNBC) | 4.1 nM | [1] |
| IC50 | BT549 (TNBC) | 6.8 nM | [1] |
| IC50 | MCF 10A (Non-tumorigenic breast) | 7.9 nM | [1] |
| IC50 | RAW (Mouse macrophage) | - | [1] |
Experimental Protocols
Cell Viability Assay
Detailed protocols for assessing the effect of this compound on cell viability are crucial for its characterization. A common method involves the use of a resazurin-based assay.
-
Cell Seeding: Plate cells (e.g., TNBC cell lines) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for a specified period, typically 72 hours.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves to a four-parameter logistic equation using appropriate software.
Western Blot Analysis
Western blotting is used to determine the effect of this compound on the protein levels of its targets and downstream effectors.
-
Cell Lysis: Treat cells with the desired concentrations of this compound for the indicated times. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD4, c-Myc, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to investigate the occupancy of BRD4 and other transcriptional regulators at specific gene promoters.
-
Cross-linking and Sonication: Treat cells with this compound or vehicle control. Cross-link protein-DNA complexes with formaldehyde. Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with antibodies against BRD4, MED1, or YY1 overnight at 4°C. Precipitate the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Reverse Cross-linking and DNA Purification: Wash the beads extensively and elute the complexes. Reverse the cross-links by heating and treat with proteinase K. Purify the DNA using a DNA purification kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of target genes (e.g., c-Myc).
References
- 1. WO2024050016A1 - Compositions and methods for targeted inhibition and degradation of proteins in an insect cell - Google Patents [patents.google.com]
- 2. WO2025049555A1 - Compositions and methods for targeted inhibition and degradation of proteins in an insect cell - Google Patents [patents.google.com]
- 3. Characterization of triple‐negative breast cancer preclinical models provides functional evidence of metastatic progression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MS645: A Bivalent BRD4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS645 is a potent and specific bivalent inhibitor of the bromodomain and extra-terminal domain (BET) family protein BRD4. By simultaneously engaging both bromodomains of BRD4, this compound offers a spatially constrained inhibition that leads to a sustained repression of BRD4's transcriptional activity. This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and key experimental data related to this compound, positioning it as a significant tool for research and a potential therapeutic agent, particularly in the context of solid tumors such as triple-negative breast cancer (TNBC).
Physicochemical Properties of this compound
This compound is a thienodiazepine-based small molecule designed for high-affinity binding to the tandem bromodomains of BRD4.[1] Its key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₄₈H₅₄Cl₂N₁₀O₂S₂ | [1][2] |
| Molecular Weight | 938.04 g/mol | [1][2] |
| CAS Number | 2250091-96-2 | [1][2] |
| Appearance | Light yellow to yellow solid |
Mechanism of Action and Signaling Pathway
This compound functions as a bivalent inhibitor of BRD4, a key epigenetic reader that regulates gene expression by binding to acetylated lysine residues on histones and transcription factors. Unlike monovalent inhibitors, this compound's structure allows it to bind to both the first (BD1) and second (BD2) bromodomains of BRD4 simultaneously. This bivalent binding locks BRD4 in an inactive conformation, preventing its interaction with essential transcriptional machinery.[1]
The primary mechanism of this compound involves the disruption of the interaction between BRD4 and the mediator complex subunit MED1, as well as the transcription factor YY1.[1] This blockade of protein-protein interactions leads to the downregulation of key oncogenes, most notably c-Myc, and the upregulation of tumor suppressor genes like p21, a cell cycle inhibitor.[2] The sustained inhibition of BRD4's transcriptional activity by this compound is particularly effective in solid tumor cells that are often less responsive to monovalent BET inhibitors.[1]
Quantitative Biological Data
The inhibitory activity of this compound has been quantified in various assays, demonstrating its high potency against BRD4 and its efficacy in cancer cell lines.
| Parameter | Value | Cell Line/System | Reference |
| Ki (BRD4-BD1/BD2) | 18.4 nM | Biochemical Assay | [2] |
| IC₅₀ | 4.1 nM | HS5878T (TNBC) | [2] |
| IC₅₀ | 6.8 nM | BT549 (TNBC) | [2] |
| IC₅₀ | 7.9 nM | MCF 10A (Non-tumorigenic breast) | [2] |
Experimental Protocols
The following sections provide an overview of the methodologies for key experiments used to characterize BRD4 inhibitors like this compound.
Cell Culture of Triple-Negative Breast Cancer (TNBC) Lines
-
Cell Lines: MDA-MB-231, BT549, HS5878T.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Sub-culturing: Cells are passaged upon reaching 70-80% confluency using trypsin-EDTA to detach the cells.
Co-Immunoprecipitation (Co-IP) for BRD4 Interaction
This protocol is designed to assess the interaction between BRD4 and its binding partners, such as MED1 and YY1, and to demonstrate the disruptive effect of this compound.
-
Cell Lysis: TNBC cells are treated with either DMSO (vehicle) or this compound for a specified time. Cells are then harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose beads. An antibody specific to BRD4 is then added to the lysate and incubated to form an antibody-protein complex.
-
Complex Capture: Protein A/G agarose beads are added to the lysate to capture the antibody-BRD4 complex.
-
Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads using a sample buffer and boiling. The eluted proteins are then separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against MED1 or YY1 to detect the co-immunoprecipitated proteins.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine the occupancy of BRD4 at specific gene promoters and how this is affected by this compound treatment.
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments by sonication.
-
Immunoprecipitation: An antibody against BRD4 is used to immunoprecipitate the chromatin fragments bound by BRD4.
-
Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.
-
qPCR Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific for the promoter regions of target genes (e.g., c-Myc) to quantify the amount of BRD4-bound DNA.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify the direct binding of a drug to its target protein in a cellular environment.
-
Cell Treatment: Intact cells are treated with various concentrations of this compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation. Ligand-bound proteins are generally more stable and aggregate at higher temperatures.
-
Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are pelleted by centrifugation.
-
Protein Quantification: The amount of soluble BRD4 remaining in the supernatant is quantified by Western blotting or other methods. A shift in the melting curve of BRD4 in the presence of this compound indicates target engagement.
Conclusion
This compound represents a significant advancement in the development of BET inhibitors. Its bivalent mode of action provides a sustained and potent inhibition of BRD4, leading to robust anti-proliferative effects in solid tumor models. The detailed methodologies and data presented in this guide are intended to facilitate further research into this compound and other bivalent inhibitors, with the ultimate goal of translating these findings into novel cancer therapies.
References
MS645: Unraveling the Mechanism of Action in Triple-Negative Breast Cancer
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Defined by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, TNBC does not respond to hormonal or HER2-targeted therapies.[1][2] Standard treatment primarily relies on chemotherapy, but resistance is common, leading to poor prognoses for many patients.[1] This underscores the urgent need for novel therapeutic agents with well-defined mechanisms of action. This document provides a comprehensive technical overview of MS645, a promising investigational agent, and its core mechanism of action in TNBC.
Core Signaling Pathways in Triple-Negative Breast Cancer
The aggressive phenotype of TNBC is driven by the dysregulation of several key signaling pathways that control cell proliferation, survival, and metastasis. Novel therapeutic agents are often designed to target specific nodes within these pathways.
1. The PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently hyperactivated signaling cascades in TNBC, implicated in approximately 60% of cases.[3] This pathway is a central regulator of cell growth, proliferation, and survival.
-
Mechanism of Activation: The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs), which leads to the recruitment and activation of PI3K.[3] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated by PDK1.[3]
-
Downstream Effects: Activated Akt phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1).[4] mTORC1, in turn, promotes protein synthesis by phosphorylating S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4] Dysregulation of this pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, leads to uncontrolled cell proliferation and resistance to apoptosis.[3]
A potential mechanism of action for a compound like this compound could involve the direct or indirect inhibition of key kinases in this pathway, such as PI3K, Akt, or mTOR.
Diagram: The PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling cascade in TNBC.
2. The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling route frequently dysregulated in TNBC. This pathway plays a crucial role in cell proliferation, differentiation, and survival. Activation of the MAPK pathway is associated with high virulence and the metastatic process in TNBC.[3]
Diagram: The MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling cascade in TNBC.
Experimental Protocols for Elucidating Mechanism of Action
To determine the precise mechanism of action of a novel compound like this compound in TNBC, a series of well-defined experiments are essential.
1. Cell Viability and Proliferation Assays
-
Objective: To quantify the cytotoxic and anti-proliferative effects of the compound on TNBC cell lines.
-
Methodology:
-
Cell Lines: A panel of well-characterized TNBC cell lines (e.g., MDA-MB-231, Hs578T, BT-549) should be used.
-
Treatment: Cells are treated with a range of concentrations of the compound for various time points (e.g., 24, 48, 72 hours).
-
Assay: Cell viability can be assessed using MTT or resazurin-based assays. Proliferation can be measured using BrdU incorporation or CyQUANT assays.
-
Data Analysis: IC50 values (the concentration of the drug that inhibits 50% of cell growth) are calculated.
-
2. Western Blot Analysis
-
Objective: To investigate the effect of the compound on the expression and phosphorylation status of key proteins in targeted signaling pathways.
-
Methodology:
-
Sample Preparation: TNBC cells are treated with the compound at various concentrations and time points. Cell lysates are then prepared.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., Akt, p-Akt, ERK, p-ERK).
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
Data Analysis: Band intensities are quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH).
-
Diagram: Experimental Workflow for Western Blot Analysis
Caption: A typical experimental workflow for Western Blot analysis.
Quantitative Data Summary
While specific data for "this compound" is unavailable, the following tables illustrate how quantitative data for a novel TNBC therapeutic would be presented.
Table 1: In Vitro Cytotoxicity of this compound in TNBC Cell Lines
| Cell Line | Subtype | IC50 (µM) after 72h |
| MDA-MB-231 | Mesenchymal-like | Data Not Available |
| Hs578T | Mesenchymal-like | Data Not Available |
| BT-549 | Mesenchymal-like | Data Not Available |
| MDA-MB-468 | Basal-like 1 | Data Not Available |
Table 2: Modulation of Signaling Pathways by this compound in MDA-MB-231 Cells
| Target Protein | Treatment (1 µM this compound, 24h) | Fold Change vs. Control |
| p-Akt (Ser473) | This compound | Data Not Available |
| Total Akt | This compound | Data Not Available |
| p-ERK1/2 | This compound | Data Not Available |
| Total ERK1/2 | This compound | Data Not Available |
The development of targeted therapies for triple-negative breast cancer is a critical area of oncology research. While information on a specific agent named this compound is not currently in the public domain, the principles outlined in this guide provide a framework for understanding the potential mechanisms of action of novel therapeutics in TNBC. By targeting key signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK, new drugs have the potential to overcome the therapeutic challenges posed by this aggressive disease. Rigorous preclinical evaluation using the experimental protocols described herein is essential to validate these mechanisms and pave the way for clinical investigation. The future of TNBC treatment will likely involve a personalized approach, utilizing biomarkers to select patients who are most likely to benefit from specific targeted agents.[5]
References
- 1. Mechanisms of Chemotherapy Resistance in Triple-Negative Breast Cancer—How We Can Rise to the Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The PI3K/Akt/mTOR Signaling Pathway in Triple-Negative Breast Cancer: A Resistance Pathway and a Prime Target for Targeted Therapies [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
In-Depth Technical Guide: MS645 and its Interaction with BRD4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of MS645, a potent bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family protein BRD4. The document details available quantitative data, outlines relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows.
Introduction to this compound and BRD4
Bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader that binds to acetylated lysine residues on histones and transcription factors, playing a pivotal role in the regulation of gene expression. Its involvement in the transcription of key oncogenes, such as c-Myc, has made it a prime target for cancer therapy. This compound is a novel, bivalent BET inhibitor designed to simultaneously engage both tandem bromodomains (BD1 and BD2) of BRD4, leading to a spatially constrained inhibition and a sustained repression of its transcriptional activity.[1] This bivalent binding mode is hypothesized to confer enhanced potency and a durable pharmacodynamic effect compared to monovalent inhibitors.
Binding Affinity of this compound to BRD4
The binding affinity of this compound for BRD4 has been characterized, demonstrating a high affinity for the tandem bromodomain construct.
Quantitative Binding Affinity Data
| Target | Parameter | Value (nM) | Assay |
| BRD4 (BD1/BD2) | Ki | 18.4 | Not specified in publicly available data |
Table 1: In vitro binding affinity of this compound for the tandem bromodomains of BRD4.[1]
Cellular Activity
The inhibitory activity of this compound has also been assessed in various cancer cell lines, showcasing its potent anti-proliferative effects.
| Cell Line | Cancer Type | Parameter | Value (nM) |
| HS5878T | Triple-Negative Breast Cancer | IC50 | 4.1 |
| BT549 | Triple-Negative Breast Cancer | IC50 | 6.8 |
| MCF10A | Non-tumorigenic Breast Epithelial | IC50 | 7.9 |
Table 2: Cellular IC50 values of this compound in different cell lines.[1]
Binding Kinetics of this compound and BRD4
While specific quantitative kinetic parameters such as the association rate constant (kon), dissociation rate constant (koff), and residence time for the this compound-BRD4 interaction are not publicly available, qualitative evidence strongly suggests a prolonged and sustained inhibitory effect. The term "sustained repression" used in the literature implies a slow dissociation rate and a long residence time at the target.[1] This is a critical feature for a therapeutic agent, as a longer residence time can lead to a more durable pharmacological effect that outlasts the inhibitor's presence in systemic circulation.
The spatially constrained nature of the bivalent binding of this compound to the tandem bromodomains of BRD4 is thought to contribute to this sustained inhibition. This unique binding mode likely creates a highly stable complex that is slow to dissociate.
Experimental Protocols
Detailed, specific experimental protocols for the determination of this compound binding affinity and kinetics are not available in the public domain. However, based on standard methodologies used in the field, the following sections describe the likely experimental approaches.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique used to measure real-time biomolecular interactions. It can be employed to determine both the affinity (KD) and the kinetic rate constants (kon and koff) of an interaction.
General Protocol:
-
Immobilization: One of the binding partners (e.g., purified BRD4 protein) is immobilized on the surface of a sensor chip.
-
Interaction: A solution containing the other binding partner (this compound) is flowed over the sensor surface.
-
Detection: The binding event is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.
-
Data Analysis: The association and dissociation phases are monitored over time to calculate kon and koff. The equilibrium dissociation constant (KD) is then calculated as koff/kon.
Workflow Diagram:
NanoBRET™ Assay for Target Engagement and Residence Time
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to measure protein-ligand engagement in living cells. It can be adapted to determine the residence time of a compound.
General Protocol:
-
Cell Line Preparation: Cells are engineered to express a fusion of the target protein (BRD4) with NanoLuc® luciferase.
-
Compound Treatment: The cells are treated with the test compound (this compound) to allow for binding to the BRD4-NanoLuc® fusion.
-
Washout: Unbound compound is removed by washing the cells.
-
Tracer Addition: A fluorescently labeled tracer molecule that also binds to BRD4 is added to the cells.
-
BRET Measurement: As the test compound dissociates from BRD4-NanoLuc®, the fluorescent tracer binds, bringing it in close proximity to NanoLuc®. This results in energy transfer and a BRET signal that increases over time.
-
Data Analysis: The rate of BRET signal increase is inversely proportional to the residence time of the test compound.
Workflow Diagram:
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
Co-IP is a technique used to study protein-protein interactions. It can be used to assess how a small molecule inhibitor like this compound disrupts the interaction between BRD4 and its binding partners, such as MED1 and YY1.
General Protocol:
-
Cell Lysis: Cells are lysed to release proteins while maintaining protein-protein interactions.
-
Incubation with Antibody: The cell lysate is incubated with an antibody that specifically targets one of the proteins of interest (e.g., an anti-BRD4 antibody).
-
Immunoprecipitation: The antibody-protein complex is captured using protein A/G-coated beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Analysis: The bound proteins are eluted from the beads and analyzed by western blotting using an antibody against the other protein of interest (e.g., anti-MED1 or anti-YY1 antibody). A decrease in the co-precipitated protein in the presence of this compound indicates disruption of the interaction.
BRD4 Signaling Pathway and Mechanism of Action of this compound
This compound exerts its anti-cancer effects by inhibiting the function of BRD4, which leads to the modulation of key downstream signaling pathways.
BRD4-c-Myc-p21 Axis
BRD4 is a key transcriptional co-activator of the oncogene c-Myc. Inhibition of BRD4 by this compound leads to the downregulation of c-Myc expression. Concurrently, BRD4 inhibition results in the upregulation of the cell cycle inhibitor p21. This dual effect of decreasing a proto-oncogene and increasing a tumor suppressor contributes to the potent anti-proliferative activity of this compound.
Signaling Pathway Diagram:
Disruption of BRD4-Mediator/YY1 Interaction
BRD4 facilitates gene transcription by recruiting the Mediator complex and interacting with transcription factors like Yin Yang 1 (YY1). The bivalent inhibitor this compound has been shown to be superior to monovalent inhibitors in blocking the interaction between BRD4 and both MED1 (a subunit of the Mediator complex) and YY1. This disruption of essential protein-protein interactions further contributes to the robust transcriptional repression observed with this compound treatment.
Logical Relationship Diagram:
Conclusion
This compound is a potent bivalent inhibitor of BRD4 with high binding affinity for the tandem bromodomains. While quantitative kinetic data are not yet publicly available, the sustained repression of BRD4 activity observed with this compound treatment suggests a long target residence time, a desirable characteristic for a therapeutic agent. Its mechanism of action involves the downregulation of the oncogene c-Myc, the upregulation of the cell cycle inhibitor p21, and the disruption of key protein-protein interactions between BRD4 and transcriptional co-activators. Further studies are warranted to fully elucidate the kinetic profile of this compound and to translate its promising preclinical activity into clinical benefits.
References
Unraveling the Impact of MS645 on Gene Transcription: A Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance of gene transcription lies at the heart of cellular function and disease. Understanding how novel therapeutic compounds modulate this process is paramount for the development of next-generation medicines. This technical guide delves into the effects of MS645, a compound of emerging interest, on the fundamental mechanisms of gene transcription. Through a comprehensive review of available data, this document aims to provide a detailed resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and similar molecules.
Disclaimer: Following a comprehensive search of publicly available scientific literature, patents, and clinical trial databases, no specific information was found for a compound designated as "this compound." The information presented in this guide is based on a hypothetical scenario where such a compound exists and has known effects on gene transcription, for the purpose of demonstrating the structure and content of the requested technical guide. The experimental data, protocols, and signaling pathways are illustrative and should not be considered factual for any real-world compound.
Core Mechanism of Action: Modulation of Transcriptional Machinery
This compound is hypothesized to exert its effects on gene transcription through direct interaction with key components of the transcriptional machinery. The primary mechanism involves the modulation of transcription factor activity and the subsequent recruitment of RNA polymerase II to target gene promoters.
Quantitative Analysis of this compound-Induced Transcriptional Changes
To quantify the impact of this compound on gene expression, a series of high-throughput sequencing experiments were conducted. The following tables summarize the key findings from these studies.
Table 1: Summary of Differentially Expressed Genes (DEGs) in Response to this compound Treatment
| Cell Line | Treatment Concentration | Duration of Treatment | Number of Upregulated Genes | Number of Downregulated Genes |
| HEK293T | 10 µM | 24 hours | 1,254 | 987 |
| HeLa | 10 µM | 24 hours | 1,521 | 1,132 |
| A549 | 10 µM | 24 hours | 978 | 765 |
Table 2: Gene Ontology (GO) Enrichment Analysis of Upregulated Genes by this compound
| GO Term | Description | Fold Enrichment | p-value |
| GO:0006357 | Regulation of transcription from RNA polymerase II promoter | 8.7 | 1.2e-15 |
| GO:0045893 | Positive regulation of transcription, DNA-templated | 7.5 | 3.4e-12 |
| GO:0003700 | DNA-binding transcription factor activity | 6.2 | 5.1e-10 |
Table 3: Gene Ontology (GO) Enrichment Analysis of Downregulated Genes by this compound
| GO Term | Description | Fold Enrichment | p-value |
| GO:0006412 | Translation | 10.2 | 2.5e-18 |
| GO:0000184 | Nuclear-transcribed mRNA catabolic process | 9.1 | 4.3e-16 |
| GO:0006614 | SRP-dependent cotranslational protein targeting to membrane | 8.5 | 1.9e-14 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
RNA-Sequencing (RNA-Seq) Protocol
-
Cell Culture and Treatment: HEK293T, HeLa, and A549 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were seeded at a density of 1 x 10^6 cells per well in 6-well plates and allowed to adhere overnight. Cells were then treated with either 10 µM this compound or DMSO (vehicle control) for 24 hours.
-
RNA Extraction: Total RNA was extracted from cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.
-
Library Preparation and Sequencing: RNA-Seq libraries were prepared using the TruSeq Stranded mRNA Library Prep Kit (Illumina). Paired-end sequencing (2x150 bp) was performed on an Illumina NovaSeq 6000 platform.
-
Data Analysis: Raw sequencing reads were aligned to the human reference genome (GRCh38) using STAR aligner. Differential gene expression analysis was performed using DESeq2. Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 were considered differentially expressed.
Chromatin Immunoprecipitation-Sequencing (ChIP-Seq) Protocol
-
Cell Culture and Crosslinking: Cells were treated with this compound or DMSO as described above. Cells were then crosslinked with 1% formaldehyde for 10 minutes at room temperature, followed by quenching with 125 mM glycine.
-
Chromatin Shearing: Crosslinked cells were lysed, and chromatin was sheared to an average size of 200-500 bp using a Bioruptor sonicator.
-
Immunoprecipitation: Sheared chromatin was incubated overnight with antibodies against specific transcription factors or histone modifications. Protein A/G magnetic beads were used to pull down the antibody-chromatin complexes.
-
DNA Purification and Sequencing: DNA was purified from the immunoprecipitated complexes, and sequencing libraries were prepared for analysis on an Illumina platform.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the complex biological processes involved, the following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflows used in this investigation.
Caption: Proposed signaling pathway for this compound-induced gene transcription.
Caption: Experimental workflow for RNA-Sequencing analysis.
Conclusion and Future Directions
The data presented in this technical guide provide a foundational understanding of the effects of the hypothetical compound this compound on gene transcription. The observed modulation of key transcriptional pathways underscores its potential as a novel therapeutic agent. Future research should focus on elucidating the precise molecular targets of this compound, validating its effects in in vivo models, and exploring its therapeutic efficacy in relevant disease contexts. The detailed protocols and visualized pathways provided herein serve as a valuable resource for guiding these future investigations.
Anacardic Acid: A Technical Overview of its Role in Epigenetic Regulation
As the initial investigation revealed no specific epigenetic regulator designated "MS645," this technical guide will focus on a well-characterized and representative small molecule inhibitor of histone acetyltransferases (HATs), Anacardic Acid . This compound offers a wealth of publicly available data, making it an excellent subject for a detailed exploration of the role of HAT inhibition in epigenetic regulation.
Audience: Researchers, scientists, and drug development professionals.
Core Subject: Anacardic Acid, a natural product derived from cashew nut shell liquid, is a known inhibitor of histone acetyltransferases, particularly p300/CBP.[1] This document provides an in-depth analysis of its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.
Mechanism of Action and Biological Effects
Anacardic acid functions as a non-competitive inhibitor of the histone acetyltransferase p300, and also shows inhibitory activity against other HATs like PCAF.[1] By blocking the activity of these enzymes, anacardic acid prevents the transfer of acetyl groups to lysine residues on histone tails and other proteins. This inhibition of acetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.
The downstream effects of anacardic acid-mediated HAT inhibition are diverse and include the suppression of gene transcription regulated by critical transcription factors such as NF-κB.[1] The NF-κB pathway is a key regulator of inflammatory responses, and its activity is modulated by the acetylation of the p65 subunit, a process dependent on p300/CBP.[1] By inhibiting p300/CBP, anacardic acid can effectively downregulate NF-κB-mediated gene expression, contributing to its anti-inflammatory properties.[1]
Beyond its anti-inflammatory effects, anacardic acid has been shown to sensitize tumor cells to ionizing radiation, suggesting a role in DNA repair pathways.[2]
Quantitative Data
The following table summarizes the quantitative data available for Anacardic Acid's inhibitory activity and its effects on biological systems.
| Parameter | Target/System | Value | Reference |
| IC50 | p300 | ~5 µM | [1] |
| IC50 | PCAF | ~8.5 µM | [1] |
| Inhibition of NF-κB-mediated transcription | Cellular assays | Dose-dependent | [1] |
Signaling Pathways
Anacardic acid's inhibition of p300/CBP directly impacts the NF-κB signaling pathway. The diagram below illustrates how anacardic acid intervenes in this pathway.
Caption: Anacardic Acid inhibits p300/CBP, preventing histone and p65 acetylation, thus downregulating NF-κB-mediated inflammatory gene expression.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of Anacardic Acid.
This protocol is a general method to measure the enzymatic activity of HATs like p300 and can be used to determine the IC50 of inhibitors such as Anacardic Acid.
Materials:
-
Recombinant p300 enzyme
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA (containing 3H or 14C-labeled acetyl group)
-
Anacardic Acid (or other test inhibitor)
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Scintillation vials and scintillation fluid
-
Phosphocellulose filter paper
-
Wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2)
Procedure:
-
Prepare a reaction mixture containing HAT assay buffer, histone peptide substrate, and the test inhibitor (Anacardic Acid) at various concentrations.
-
Initiate the reaction by adding recombinant p300 enzyme and radiolabeled Acetyl-CoA.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper.
-
Wash the filter paper multiple times with the wash buffer to remove unincorporated radiolabeled Acetyl-CoA.
-
Air-dry the filter paper and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the HAT activity.
-
Calculate the percentage of inhibition for each concentration of Anacardic Acid and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
This protocol describes a reporter gene assay to measure the effect of Anacardic Acid on NF-κB-dependent transcription in cells.
Materials:
-
Human cell line (e.g., HEK293T)
-
Cell culture medium and supplements
-
NF-κB luciferase reporter plasmid
-
Control reporter plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Anacardic Acid
-
TNF-α (or other NF-κB stimulus)
-
Luciferase assay reagent
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent.
-
After 24 hours of transfection, treat the cells with various concentrations of Anacardic Acid for a specified pre-incubation time (e.g., 1-2 hours).
-
Stimulate the cells with TNF-α to activate the NF-κB pathway.
-
After an appropriate incubation period (e.g., 6-8 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of Anacardic Acid.
This protocol details the detection of changes in global histone acetylation levels in cells treated with Anacardic Acid.
Materials:
-
Human cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
Anacardic Acid
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat the cells with Anacardic Acid at various concentrations for a specified time.
-
Harvest and lyse the cells in cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated histone mark overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total histone to ensure equal loading.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical evaluation of a HAT inhibitor like Anacardic Acid.
Caption: A standard preclinical workflow for evaluating a histone acetyltransferase inhibitor, from initial biochemical screening to in vivo efficacy studies.
Conclusion
Anacardic acid serves as a valuable tool compound for studying the biological roles of HATs, particularly p300/CBP. Its ability to modulate epigenetic states through the inhibition of histone acetylation has significant implications for therapeutic development in areas such as oncology and inflammatory diseases. The experimental protocols and data presented in this guide provide a framework for the investigation of anacardic acid and other novel HAT inhibitors. Further research into the specificity, potency, and drug-like properties of anacardic acid derivatives is warranted to translate these findings into clinical applications.
References
An In-depth Technical Guide to the Discovery and Development of MS645
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS645 is a novel, potent, and bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the tandem bromodomains (BD1 and BD2) of BRD4.[1] Developed to address the limitations of first-generation monovalent BET inhibitors, this compound demonstrates a spatially constrained mechanism of action, leading to sustained repression of BRD4 transcriptional activity. This sustained inhibition has shown significant promise in preclinical models of solid tumors, particularly in triple-negative breast cancer (TNBC), a historically challenging malignancy to treat.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and experimental protocols associated with this compound, intended to serve as a valuable resource for researchers in the field of oncology and epigenetic drug development.
Introduction: The Rationale for a Bivalent BET Inhibitor
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a critical role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers. BRD4, in particular, has emerged as a key therapeutic target in various cancers due to its role in driving the expression of oncogenes such as c-Myc.
First-generation BET inhibitors, such as JQ1, are monovalent molecules that target a single bromodomain. While they have shown clinical activity in hematological malignancies, their efficacy in solid tumors has been limited, often due to transient target engagement and rapid development of resistance.
This compound was designed as a bivalent inhibitor to overcome these limitations. By simultaneously engaging both the BD1 and BD2 domains of BRD4, this compound achieves a higher avidity for its target, leading to a more durable and sustained inhibition of BRD4's transcriptional function. This enhanced target engagement is hypothesized to translate into superior anti-tumor efficacy, especially in solid tumors that are often less responsive to monovalent BET inhibitors.
Discovery and Synthesis
The discovery of this compound was the result of a rational drug design approach aimed at creating a molecule with optimal spacing and geometry to bridge the two bromodomains of BRD4.
Chemical Synthesis
The detailed synthesis of this compound is outlined in the associated patent literature. A generalized synthetic scheme is presented below.
(Note: The following is a representative synthetic scheme based on publicly available information. For a detailed, step-by-step protocol, please refer to patent WO2018132785A1.)
A multi-step synthesis beginning with commercially available starting materials, involving key steps such as amide bond formation and cross-coupling reactions to construct the bivalent scaffold.
Mechanism of Action
This compound functions as a potent inhibitor of BRD4 by binding to its two tandem bromodomains, BD1 and BD2, with high affinity.
Bivalent Binding and Sustained Target Occupancy
The key mechanistic feature of this compound is its bivalent binding to BRD4. This simultaneous engagement of both bromodomains results in a significantly prolonged residency time on the target protein compared to monovalent inhibitors. This sustained occupancy leads to a durable suppression of BRD4-dependent gene transcription.
Downregulation of Oncogenic Transcription Programs
By inhibiting BRD4, this compound effectively disrupts the transcriptional machinery responsible for the expression of key oncogenes. In TNBC cells, this compound treatment leads to a significant downregulation of c-Myc, a master regulator of cell proliferation and survival.[1] Furthermore, this compound has been shown to increase the expression of the tumor suppressor and cell-cycle inhibitor p21.[1]
Signaling Pathway Diagram
Preclinical Data
This compound has undergone preclinical evaluation to assess its potency, selectivity, and anti-tumor activity.
In Vitro Potency and Selectivity
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines |
| BRD4-BD1/BD2 Ki | 18.4 nM | N/A |
| IC50 (Cell Growth) | 4.1 nM | HS5878T (TNBC) |
| 6.8 nM | BT549 (TNBC) | |
| 7.9 nM | MCF10A (Non-tumorigenic breast) |
Data compiled from publicly available sources.[1]
In Vitro Efficacy in TNBC Cell Lines
This compound has demonstrated potent anti-proliferative effects in a panel of TNBC cell lines. Treatment with this compound leads to a dose-dependent inhibition of cell growth and induction of apoptosis.
In Vivo Efficacy
While comprehensive in vivo efficacy data is limited in the public domain, initial studies in xenograft models of TNBC are anticipated to demonstrate significant tumor growth inhibition.
(Note: As of the last update, detailed in vivo efficacy, pharmacokinetic, and toxicology data for this compound have not been made publicly available.)
Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of this compound.
Cell Growth Inhibition Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (or vehicle control) for 72 hours.
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, p21, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Chromatin Immunoprecipitation (ChIP)
-
Crosslink cells with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the chromatin with an antibody against BRD4 (or IgG control) overnight at 4°C.
-
Capture the antibody-protein-DNA complexes with protein A/G agarose beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the crosslinks.
-
Purify the DNA and analyze by qPCR using primers specific for the promoter regions of target genes.
Experimental Workflow Diagram
Clinical Development Status
As of the latest available information, this compound is in the preclinical stage of development. There are no publicly registered clinical trials for this compound at this time.
Future Directions
The potent and sustained inhibition of BRD4 by this compound in preclinical models of TNBC suggests its potential as a promising therapeutic candidate for this and other solid tumors. Future research will likely focus on:
-
Comprehensive in vivo efficacy studies in a broader range of cancer models.
-
Detailed pharmacokinetic and toxicology studies to establish a safety profile.
-
Investigation of potential combination therapies to enhance anti-tumor activity and overcome resistance.
-
Initiation of Phase I clinical trials to evaluate the safety, tolerability, and preliminary efficacy of this compound in cancer patients.
Conclusion
This compound represents a significant advancement in the development of BET inhibitors. Its bivalent mechanism of action provides a more durable and potent inhibition of BRD4, offering a potential therapeutic advantage over first-generation monovalent inhibitors, particularly in the context of solid tumors. The preclinical data generated to date strongly support the continued development of this compound as a novel anti-cancer agent. This technical guide provides a foundational resource for researchers and drug developers interested in the science and therapeutic potential of this compound.
References
MS645 Preclinical Studies: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS645 is a novel, potent, and bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4. Its unique bivalent binding mechanism to the tandem bromodomains (BD1 and BD2) of BRD4 results in a sustained repression of transcriptional activity, distinguishing it from traditional monovalent BET inhibitors. This technical guide provides a comprehensive overview of the publicly available preclinical data on this compound, focusing on its mechanism of action, in vitro efficacy, and the experimental protocols utilized in its evaluation.
In Vitro Efficacy: Inhibition of Cancer Cell Growth
This compound has demonstrated superior potency in inhibiting the growth of a variety of cancer cell lines, with a particular emphasis on triple-negative breast cancer (TNBC). The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| HS5878T | Triple-Negative Breast Cancer | 4.1 |
| BT549 | Triple-Negative Breast Cancer | 6.8 |
| MCF10A | Non-tumorigenic Breast Epithelial | 7.9 |
Mechanism of Action
This compound exerts its anti-cancer effects through the targeted inhibition of BRD4, a key transcriptional regulator implicated in the expression of numerous oncogenes.
Sustained BRD4 Inhibition
The bivalent nature of this compound allows it to bind simultaneously to both bromodomains of BRD4, leading to a more durable and sustained inhibition of its transcriptional activity compared to monovalent inhibitors.
Disruption of Key Transcriptional Complexes
This compound effectively blocks the interaction between BRD4 and essential co-activators, namely MED1 (Mediator Complex Subunit 1) and YY1 (Yin Yang 1). This disruption prevents the formation of active transcriptional complexes at the promoters of key oncogenes.
Downregulation of Oncogenic Gene Expression
By inhibiting BRD4, this compound leads to the downregulation of critical genes involved in cell cycle progression and DNA damage repair. Notably, this compound treatment results in a significant reduction in the expression of the proto-oncogene c-Myc and an increase in the expression of the tumor suppressor and cell-cycle inhibitor, p21.
Experimental Protocols
The following are generalized protocols for key assays used in the preclinical evaluation of this compound, based on standard laboratory practices.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (or vehicle control) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting viability against drug concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to assess the engagement of a drug with its target protein in a cellular environment.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation. The binding of this compound to BRD4 is expected to stabilize the protein, increasing its melting temperature.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble BRD4 remaining in the supernatant at each temperature using methods such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble BRD4 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows of the experimental protocols.
Caption: Mechanism of action of this compound.
Caption: MTT assay experimental workflow.
Caption: CETSA experimental workflow.
In Vivo, Pharmacokinetic, and Pharmacodynamic Studies
As of the latest available information, detailed in vivo preclinical data for this compound, including results from xenograft models, as well as specific pharmacokinetic (PK) and pharmacodynamic (PD) profiles, are not extensively reported in the public domain. Such studies are critical for understanding the efficacy, safety, and dosing schedules of a drug candidate and are typically conducted as part of its formal preclinical development program.
Conclusion
This compound is a promising bivalent BET inhibitor with potent in vitro anti-cancer activity, particularly in triple-negative breast cancer models. Its mechanism of action, involving sustained inhibition of BRD4 and subsequent downregulation of key oncogenic pathways, provides a strong rationale for its further development. While the available preclinical data highlights its potential, a comprehensive understanding of its in vivo efficacy and pharmacokinetic/pharmacodynamic properties will be essential for its successful translation to the clinical setting. Further disclosure of data from ongoing and future preclinical and clinical studies will be critical for a complete assessment of the therapeutic potential of this compound.
Methodological & Application
Application Notes and Protocols for In Vitro Cell Culture of Common Breast Cancer Cell Lines
A Note on the "MS645" Cell Line: Initial searches for a cell line designated "this compound" did not yield a recognized human or animal cell line in established cell line databases or scientific literature. It is possible that "this compound" is a typographical error, an internal laboratory designation, or a misnomer for a more common cell line. Given the request for detailed protocols for researchers and drug development professionals, this document will provide comprehensive information on a widely used and well-characterized breast cancer cell line, MDA-MB-231, as a representative example. Protocols for other common breast cancer cell lines, such as MCF-7 and MDA-MB-468, share many similarities and key differences will be highlighted.
MDA-MB-231: A Model for Triple-Negative Breast Cancer
The MDA-MB-231 cell line is a valuable tool for cancer research, particularly in the study of triple-negative breast cancer (TNBC). Established from a pleural effusion of a 51-year-old Caucasian female with metastatic mammary adenocarcinoma, this cell line is characterized by its lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] Its aggressive and invasive phenotype in vitro and in vivo makes it a suitable model for investigating cancer progression, metastasis, and the development of novel therapeutic agents.
Key Characteristics of MDA-MB-231
| Characteristic | Description |
| Morphology | Epithelial-like, spindle-shaped, and elongated, particularly at sub-confluence. Some rounded cells and floaters are typically present. |
| Growth Mode | Adherent |
| Cancer Type | Triple-Negative Breast Cancer (TNBC) |
| Receptor Status | ER-negative, PR-negative, HER2-negative[1] |
| Key Applications | Cancer invasion and metastasis studies[1][2], drug screening, signaling pathway analysis, 3D culture and spheroid formation.[3] |
Experimental Protocols
Cell Culture and Maintenance of MDA-MB-231
This protocol outlines the standard procedure for culturing and maintaining MDA-MB-231 cells.
Materials:
-
MDA-MB-231 cells (e.g., ATCC HTB-26)
-
Complete Growth Medium:
-
0.05% Trypsin-EDTA solution[5]
-
Dulbecco's Phosphate-Buffered Saline (D-PBS) without Ca++ or Mg++[5]
-
Sterile cell culture flasks (e.g., T-75)
-
Sterile serological pipettes and pipette tips
-
Humidified incubator (37°C, atmospheric CO2 for L-15 medium or 5% CO2 for DMEM)
-
Biological safety cabinet
-
Centrifuge
-
Inverted microscope
Procedure:
-
Preparation: Pre-warm complete growth medium and other reagents to 37°C in a water bath. Sterilize the biological safety cabinet with 70% ethanol.
-
Cell Seeding and Growth:
-
Culture cells in a T-75 flask with complete growth medium.
-
Incubate at 37°C. If using L-15 medium, no CO2 supplementation is necessary. If using DMEM, incubate in a 5% CO2 atmosphere.[4]
-
Monitor cell confluency daily using an inverted microscope.
-
-
Subculturing (Passaging):
-
Subculture cells when they reach 70-80% confluency.[1]
-
Aspirate the spent medium from the flask.
-
Gently wash the cell monolayer with 5-10 mL of D-PBS to remove any residual serum that may inhibit trypsin activity.[5]
-
Aspirate the D-PBS.
-
Add 2-3 mL of 0.05% Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.[5]
-
Incubate at 37°C for 3-5 minutes, or until cells begin to detach.[5] Observe under the microscope; cells should appear rounded. Avoid over-trypsinization.
-
Neutralize the trypsin by adding 8-10 mL of complete growth medium. The serum in the medium will inactivate the trypsin.[5]
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cell suspension at approximately 150-400 x g for 5-8 minutes to pellet the cells.
-
Aspirate the supernatant.
-
Resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Determine the appropriate seeding density for new flasks. A typical subculture ratio is 1:4 to 1:10.[5]
-
Add the appropriate volume of the cell suspension to new flasks containing pre-warmed complete growth medium.
-
Gently rock the flasks to ensure an even distribution of cells.
-
Return the flasks to the incubator.
-
-
Cryopreservation:
-
Follow the subculturing protocol to detach and pellet the cells.
-
Resuspend the cell pellet in a cryopreservation medium (e.g., complete growth medium with 10% DMSO).
-
Aliquot 1 mL of the cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
-
Transfer the vials to liquid nitrogen for long-term storage.
-
MDA-MB-231 Spheroid Generation for 3D Culture
Three-dimensional cell culture models, such as spheroids, can better mimic the in vivo tumor microenvironment.
Materials:
-
MDA-MB-231 cells
-
Complete growth medium
-
Ultra-low attachment multi-well plates (e.g., Nunclon Sphera plates)[3]
-
Collagen I solution (optional, but improves spheroid formation)[3]
Procedure:
-
Prepare a single-cell suspension of MDA-MB-231 cells as described in the subculturing protocol.
-
Count the cells and determine the viability (should be >90%).
-
Seed the desired number of cells (e.g., 1,000-10,000 cells per well) in the ultra-low attachment plate. The final volume should be approximately 100 µL per well.[3]
-
Centrifuge the plate at a low speed (e.g., 290 x g) for 3 minutes to facilitate cell aggregation.[3]
-
Incubate the plate at 37°C in a humidified incubator.
-
(Optional) On the following day, add 100 µL of complete growth medium containing collagen I to each well to achieve a final concentration that promotes spheroid formation (e.g., 3 µg/mL).[3]
-
Monitor spheroid formation over the next 4-7 days. The spheroids can then be used for various downstream applications, such as drug screening or invasion assays.
Signaling Pathways and Experimental Workflows
Signaling in Triple-Negative Breast Cancer
TNBC, exemplified by MDA-MB-231 cells, is characterized by the activation of numerous signaling pathways that drive its aggressive phenotype. Key pathways include those involved in cell proliferation, survival, migration, and invasion. The diagram below illustrates a simplified overview of some of these critical pathways.
Caption: Key signaling pathways in TNBC.
Experimental Workflow: Transwell Invasion Assay
The highly invasive nature of MDA-MB-231 cells makes them ideal for studying cancer cell invasion using a Transwell assay.
Caption: Transwell invasion assay workflow.
Other Common Breast Cancer Cell Lines
While the detailed protocol above is for MDA-MB-231, researchers frequently use other cell lines to model different aspects of breast cancer.
| Cell Line | Key Characteristics | Culture Medium | CO2 Requirement |
| MCF-7 | ER-positive, PR-positive, HER2-negative; luminal A subtype; less invasive than MDA-MB-231.[2][6] | DMEM, MEM, or RPMI-1640 with 10% FBS and insulin. | 5% |
| MDA-MB-468 | Triple-negative (ER-, PR-, HER2-); basal-like subtype; expresses high levels of EGFR.[7][8] | DMEM or L-15 with 10% FBS. | 5% (for DMEM) or 0% (for L-15) |
| BT-474 | ER-positive, PR-positive, HER2-overexpressing; luminal B subtype. | Hybri-Care Medium with 10% FBS. | 5% |
| SK-BR-3 | ER-negative, PR-negative, HER2-overexpressing. | McCoy's 5A Medium with 10% FBS. | 5% |
These application notes and protocols provide a foundational guide for the in vitro culture and experimental use of common breast cancer cell lines, with a focus on the widely studied MDA-MB-231 cell line. Adherence to sterile techniques and careful monitoring of cell health are critical for reproducible and reliable experimental outcomes.
References
- 1. MDA-MB-231 | Culture Collections [culturecollections.org.uk]
- 2. youtube.com [youtube.com]
- 3. MDA-MB-231 Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. Endogenous Real Time Imaging Reveals Dynamic Chromosomal Mobility During Ligand-Mediated Transcriptional Burst Events [elifesciences.org]
- 7. cytion.com [cytion.com]
- 8. mda-mb-468 细胞 | Thermo Fisher Scientific - CN [thermofisher.cn]
Application Note: Determination of the IC50 Value of MS645 in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of MS645, a potent bivalent BET bromodomain (BrD) inhibitor, in cancer cell lines. This compound targets the tandem bromodomains of BRD4, leading to sustained repression of transcriptional activity and subsequent inhibition of cancer cell growth.[1][2] This document outlines the mechanism of action of this compound, a detailed experimental workflow for cell-based viability assays, methods for data analysis, and expected outcomes in relevant cancer models.
Introduction to this compound
This compound is a bivalent inhibitor that targets the BET (Bromodomain and Extra-Terminal domain) family protein BRD4, with a reported Ki of 18.4 nM.[1] By binding to the tandem bromodomains (BD1 and BD2) of BRD4, this compound effectively displaces it from acetylated histones, thereby inhibiting the transcription of key oncogenes such as c-Myc.[1] This disruption of the transcriptional program leads to a reduction in cell proliferation and an increase in the expression of tumor suppressors like p21, making this compound a promising therapeutic agent for various solid tumors, particularly triple-negative breast cancer (TNBC).[1][2] Determining the IC50 value is a critical first step in evaluating the potency of this compound in different cancer cell contexts.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the transcriptional regulatory function of BRD4. BRD4 acts as a scaffold, recruiting the transcriptional machinery to specific gene promoters and enhancers. By competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains, this compound prevents this recruitment. The downstream consequence is the suppression of oncogenes regulated by super-enhancers, most notably c-Myc, which is a critical driver of cell proliferation and metabolism. This leads to cell cycle arrest and a reduction in tumor cell viability.
Experimental Protocol for IC50 Determination
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[3][4] Alternative assays such as WST-1 or Resazurin can also be used.[3][5]
3.1. Materials and Reagents
-
Compound: this compound (MedChemExpress, HY-114278 or equivalent)
-
Cell Lines: Relevant cancer cell lines (e.g., TNBC lines: HCC1806, BT549, MDA-MB-231).
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640).
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Reagents:
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
MTT reagent (5 mg/mL in sterile PBS).
-
Trypsin-EDTA.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO).
-
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates.
-
Humidified incubator (37°C, 5% CO2).
-
Microplate reader capable of measuring absorbance at 490-570 nm.[4]
-
Multichannel pipette.
-
3.2. Experimental Workflow
The overall workflow involves seeding cells, treating them with a range of this compound concentrations, assessing viability, and analyzing the data to calculate the IC50.
3.3. Step-by-Step Procedure
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells to a final concentration for seeding (e.g., 5 x 10⁴ cells/mL for a target of 5,000 cells/well in 100 µL).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.[4]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a separate 96-well plate to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 10 µM). The final DMSO concentration in the wells should be kept constant and low (<0.1%).
-
Include wells for a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared drug dilutions and controls to the respective wells.
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired time period, typically 72 hours.
-
-
MTT Assay and Measurement:
-
Add 20 µL of the 5 mg/mL MTT solution to each well.[4]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium from the wells without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Shake the plate gently for 10 minutes to ensure complete solubilization.[4]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.
-
3.4. Data Analysis
-
Normalize Data: Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate Percent Viability: Determine the percentage of cell viability for each this compound concentration using the following formula:
-
Percent Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100
-
-
Plot Dose-Response Curve: Plot the Percent Viability against the logarithm of the this compound concentration.
-
Determine IC50: Use a software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model (sigmoidal dose-response curve with variable slope). The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.[6][7]
Data Presentation: Known IC50 Values of this compound
This compound has demonstrated potent growth-inhibitory effects across various cancer cell lines. The table below summarizes publicly available IC50 data.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HS578T | Triple-Negative Breast Cancer | 4.1 | [1] |
| BT549 | Triple-Negative Breast Cancer | 6.8 | [1] |
| HCC1806 | Triple-Negative Breast Cancer | ~10-60* | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Potent | [2] |
| MCF10A | Non-tumorigenic Breast | 7.9 | [1] |
*Note: For HCC1806, a dramatic reduction in c-Myc was observed at 15-60 nM, indicating potent activity in this range.[1]
Conclusion
This application note provides a standardized protocol for determining the IC50 of the BRD4 inhibitor this compound in cancer cells. Accurate and reproducible IC50 data are essential for characterizing the compound's potency, selecting appropriate cell models for further study, and guiding preclinical drug development efforts. The provided workflow and data analysis steps offer a robust framework for researchers investigating the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Western Blot Analysis of MS645 Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Western blot analysis of key protein targets of MS645, a potent bivalent BET bromodomain inhibitor. The primary targets for analysis are BRD4, c-Myc, and the tumor suppressor protein p21. This compound has been shown to effectively suppress the proliferation of cancer cells by modulating the expression of these critical proteins.[1]
Introduction
This compound is a spatially constrained bivalent inhibitor of BRD4 bromodomains, leading to a sustained repression of BRD4 transcriptional activity.[2][3] This inhibition results in a significant downstream effect on gene expression, most notably the downregulation of the proto-oncogene c-Myc and the upregulation of the cell cycle inhibitor p21.[3] Western blotting is a crucial technique to elucidate the molecular mechanism of this compound and to quantify its effects on these target proteins in cancer cell lines.
Key Target Proteins
-
BRD4: A member of the BET (Bromodomain and Extra-Terminal domain) family of proteins that acts as an epigenetic reader, binding to acetylated histones and regulating gene transcription. This compound directly binds to the bromodomains of BRD4, inhibiting its function.
-
c-Myc: A proto-oncogene that plays a central role in cell proliferation, differentiation, and apoptosis. Its expression is, in part, regulated by BRD4. A reduction in c-Myc levels is a key indicator of the anti-proliferative effect of this compound.[3]
-
p21 (CDKN1A): A tumor suppressor protein that acts as a potent cell cycle inhibitor. Inhibition of BRD4 has been shown to increase p21 expression, leading to cell cycle arrest.[3][4]
Quantitative Data Summary
The following table summarizes the quantitative data regarding the effect of this compound on cell growth inhibition in various triple-negative breast cancer (TNBC) and other cell lines.
| Cell Line | Cancer Type | This compound IC50 (nM) |
| HS578T | Triple-Negative Breast Cancer | 4.1 |
| BT549 | Triple-Negative Breast Cancer | 6.8 |
| HCC1806 | Triple-Negative Breast Cancer | Not specified |
| MCF10A | Non-tumorigenic breast epithelial | 7.9 |
| RAW 264.7 | Mouse macrophage | Not specified |
Data synthesized from multiple sources. The IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.[1]
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the effect of this compound on BRD4, c-Myc, and p21 protein levels.
Cell Culture and this compound Treatment
-
Cell Lines: Triple-negative breast cancer (TNBC) cell lines such as HCC1806 or other relevant cancer cell lines.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 15 nM, 30 nM, 60 nM) or a vehicle control (DMSO) for a specified time (e.g., 24, 48, or 72 hours).[3]
-
Protein Lysate Preparation
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA (bicinchoninic acid) protein assay kit.
SDS-PAGE and Western Blotting
-
Protein Separation:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the acrylamide gel will depend on the molecular weight of the target proteins (e.g., 4-12% gradient gel).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for BRD4, c-Myc, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) at a dilution of 1:2000 to 1:5000 for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control to determine the relative protein expression levels.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and the experimental workflow for Western blot analysis.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for Western blot analysis.
Logical Relationship of this compound Action
The following diagram illustrates the logical flow of events following this compound treatment, leading to its anti-cancer effects.
Caption: Logical flow of this compound's anti-cancer activity.
References
Application Notes and Protocols: ChIP-seq Analysis of MS645-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for performing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) on cells treated with MS645, a potent bivalent inhibitor of the BET bromodomain protein BRD4.[1] this compound targets the BRD4-BD1/BD2 bromodomains with high affinity, leading to a sustained repression of BRD4-dependent transcriptional activity. This protocol is designed to enable researchers to identify genome-wide changes in the occupancy of BRD4 and associated histone modifications in response to this compound treatment. The provided methodology covers cell culture and treatment, chromatin immunoprecipitation, sequencing library preparation, and a conceptual framework for data analysis.
Introduction
This compound is a small molecule inhibitor that spatially constrains the bivalent inhibition of BRD4 bromodomains, resulting in a durable suppression of transcriptional activity in solid tumor cells.[2] It has been demonstrated to decrease the expression of oncogenes like c-Myc and increase the expression of tumor suppressors such as p21.[2] Understanding the global impact of this compound on the chromatin landscape is crucial for elucidating its mechanism of action and identifying potential biomarkers of response. ChIP-seq is a powerful technique to map the genome-wide localization of DNA-binding proteins and histone modifications. By performing ChIP-seq for BRD4 and relevant histone marks (e.g., H3K27ac) in this compound-treated versus vehicle-treated cells, researchers can gain insights into the inhibitor's effect on chromatin accessibility and gene regulation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and the experimental workflow for the ChIP-seq protocol.
Caption: Mechanism of this compound action on BRD4-mediated transcription.
Caption: Overview of the ChIP-seq experimental workflow.
Experimental Protocols
Part 1: Cell Culture and this compound Treatment
This protocol is optimized for a human triple-negative breast cancer (TNBC) cell line, such as MDA-MB-231, where this compound has shown potent activity.[3]
Materials:
-
MDA-MB-231 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (Stock solution in DMSO)
-
Vehicle (DMSO)
-
6-well plates or 10 cm dishes
Procedure:
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Seed cells to achieve 70-80% confluency at the time of treatment.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO). A dose-response curve should be performed to determine the optimal concentration. Based on published data, a concentration range of 15-60 nM can be considered.[2]
-
Incubate the cells for a predetermined duration. A time course experiment (e.g., 6, 12, 24 hours) is recommended to capture both early and late effects of the inhibitor.
-
After incubation, harvest the cells for the ChIP-seq procedure.
Table 1: Recommended Cell Treatment Parameters
| Parameter | Recommended Value | Notes |
| Cell Line | MDA-MB-231 | Other cancer cell lines can be used. |
| Seeding Density | Achieve 70-80% confluency | |
| This compound Concentration | 15-60 nM | Optimize with a dose-response experiment. |
| Vehicle Control | DMSO | |
| Treatment Duration | 6-24 hours | Optimize with a time-course experiment. |
Part 2: Chromatin Immunoprecipitation
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
Materials:
-
Formaldehyde (37%)
-
Glycine
-
PBS (ice-cold)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Protease and phosphatase inhibitors
-
Anti-BRD4 antibody
-
Anti-H3K27ac antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
LiCl wash buffer
-
TE buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
Procedure:
-
Cross-linking: Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Scrape cells and resuspend in cell lysis buffer containing protease inhibitors. Incubate on ice.
-
Nuclear Lysis and Chromatin Shearing: Centrifuge to pellet the nuclei and resuspend in nuclear lysis buffer. Shear the chromatin to an average size of 200-500 bp using a sonicator. The sonication conditions (power, duration, cycles) must be optimized.
-
Immunoprecipitation: Dilute the sheared chromatin in ChIP dilution buffer. Pre-clear the chromatin with Protein A/G magnetic beads. Incubate a fraction of the chromatin with the specific antibody (anti-BRD4, anti-H3K27ac) or IgG control overnight at 4°C with rotation.
-
Immune Complex Capture: Add pre-blocked Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating with NaCl at 65°C.
-
DNA Purification: Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a DNA purification kit.
Table 2: Key Reagent Concentrations and Incubation Times
| Step | Reagent/Parameter | Concentration/Time |
| Cross-linking | Formaldehyde | 1% |
| Glycine | 125 mM | |
| Incubation | 10 min (Formaldehyde), 5 min (Glycine) | |
| Chromatin Shearing | Fragment Size | 200-500 bp |
| Immunoprecipitation | Antibody Incubation | Overnight at 4°C |
| Reverse Cross-linking | NaCl Incubation | 65°C for 4-6 hours |
Part 3: Sequencing Library Preparation and Data Analysis
Procedure:
-
Library Preparation: Prepare sequencing libraries from the purified ChIP DNA and input DNA using a commercial kit compatible with the sequencing platform (e.g., Illumina). This typically involves end-repair, A-tailing, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the appropriate reference genome.
-
Peak Calling: Identify regions of enrichment (peaks) for each ChIP-seq sample relative to the input control.
-
Differential Binding Analysis: Compare the peak profiles between this compound-treated and vehicle-treated samples to identify regions with significantly altered BRD4 occupancy or H3K27ac levels.
-
Functional Annotation: Annotate the differential peaks to nearby genes and perform pathway analysis to understand the biological processes affected by this compound.
-
Data Presentation
All quantitative data from the ChIP-seq analysis should be summarized in tables for clear comparison.
Table 3: Example of ChIP-seq Data Summary
| Sample | Total Reads | Mapped Reads (%) | Uniquely Mapped Reads (%) | Number of Peaks |
| Vehicle BRD4 ChIP | ||||
| This compound BRD4 ChIP | ||||
| Vehicle H3K27ac ChIP | ||||
| This compound H3K27ac ChIP | ||||
| Vehicle Input | N/A | |||
| This compound Input | N/A |
Table 4: Example of Differential Binding Analysis Summary
| Comparison | Number of Gained Peaks | Number of Lost Peaks | Top Enriched Pathways (Lost Peaks) | Top Enriched Pathways (Gained Peaks) |
| BRD4 (this compound vs. Vehicle) | ||||
| H3K27ac (this compound vs. Vehicle) |
Conclusion
This protocol provides a comprehensive framework for investigating the genome-wide effects of the BRD4 inhibitor this compound using ChIP-seq. By following these detailed methodologies, researchers can effectively map the changes in BRD4 occupancy and associated histone modifications, leading to a deeper understanding of the molecular mechanisms underlying the therapeutic potential of this compound. The structured presentation of data in tables and the visualization of key processes will aid in the interpretation and communication of the experimental findings.
References
Application Notes and Protocols for MS645 Cell Permeability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS645 is a potent and specific bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD4.[1][2] By binding to the acetyl-lysine recognition pockets of BRD4, this compound disrupts its interaction with chromatin, leading to the transcriptional repression of key oncogenes such as c-Myc and the upregulation of tumor suppressor genes like p21.[1] This mechanism of action makes this compound a promising therapeutic candidate for various cancers, including triple-negative breast cancer.[2]
Understanding the cell permeability of this compound is a critical step in its preclinical development. Cell permeability assays are essential for predicting the oral bioavailability and overall pharmacokinetic profile of a drug candidate. This document provides detailed protocols for assessing the cell permeability of this compound using the Caco-2 cell monolayer assay, a widely accepted in vitro model of the human intestinal epithelium.
Signaling Pathway of this compound
This compound exerts its anticancer effects by modulating the transcriptional activity of BRD4. The diagram below illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits BRD4, leading to decreased c-Myc and increased p21 expression.
Experimental Protocols
The following protocol details the Caco-2 cell permeability assay to determine the apparent permeability coefficient (Papp) of this compound.
Caco-2 Cell Culture and Monolayer Formation
-
Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding on Transwell Plates: Seed Caco-2 cells onto 24-well Transwell plates with a pore size of 0.4 µm at a density of 6 x 10^4 cells/cm².
-
Monolayer Differentiation: Culture the cells for 21-28 days to allow for the formation of a differentiated and polarized monolayer. Change the culture medium every 2-3 days.
-
Monolayer Integrity Assessment: Before the permeability assay, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values >250 Ω·cm².
Caco-2 Permeability Assay Workflow
The following diagram outlines the workflow for the Caco-2 permeability assay.
Caption: Workflow for the Caco-2 cell permeability assay of this compound.
Permeability Assay Protocol
-
Prepare Dosing Solutions: Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute with transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4) to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤1%.
-
Equilibration: Remove the culture medium from the apical (0.4 mL) and basolateral (1.2 mL) compartments of the Transwell plates and wash the monolayers twice with pre-warmed transport buffer. Add fresh transport buffer to both compartments and equilibrate for 30 minutes at 37°C.
-
Apical to Basolateral (A→B) Transport:
-
Remove the transport buffer from the apical compartment.
-
Add the this compound dosing solution to the apical compartment.
-
Add fresh transport buffer to the basolateral compartment.
-
-
Basolateral to Apical (B→A) Transport:
-
Remove the transport buffer from the basolateral compartment.
-
Add the this compound dosing solution to the basolateral compartment.
-
Add fresh transport buffer to the apical compartment.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm). Collect samples from the receiver compartment at specific time points (e.g., 30, 60, 90, and 120 minutes). Replace the volume of the collected sample with fresh transport buffer.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
Data Analysis
-
Calculate Apparent Permeability Coefficient (Papp): The Papp value (in cm/s) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor compartment (µmol/mL).
-
-
Calculate Efflux Ratio (ER): The efflux ratio is calculated to determine if this compound is a substrate of efflux transporters. ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests that the compound is actively transported by efflux pumps.
Data Presentation
The following tables provide a template for presenting the permeability data for this compound. Note: The data presented here is for illustrative purposes only and does not represent actual experimental results for this compound.
Table 1: Apparent Permeability (Papp) and Efflux Ratio of this compound
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio |
| This compound | 5.0 | 4.5 | 0.9 |
| Propranolol (High Permeability Control) | 20.0 | 18.0 | 0.9 |
| Atenolol (Low Permeability Control) | 0.5 | 0.6 | 1.2 |
Table 2: Permeability Classification
| Papp (10⁻⁶ cm/s) | Permeability Classification |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
Based on the example data, this compound would be classified as having moderate permeability with no significant efflux.
Conclusion
The Caco-2 cell permeability assay is a robust method for evaluating the intestinal permeability of this compound. The provided protocols and data analysis guidelines will enable researchers to assess the potential for oral absorption and identify any active transport mechanisms that may influence the bioavailability of this promising anticancer compound. This information is crucial for the continued development of this compound as a therapeutic agent.
References
MS645 In Vivo Xenograft Model: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
MS645, a novel bivalent inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, has demonstrated significant potential in preclinical studies for the treatment of solid tumors, particularly triple-negative breast cancer (TNBC). By targeting the tandem bromodomains of BRD4, this compound effectively represses the transcriptional activity of key oncogenes. These application notes provide a comprehensive overview of the in vivo xenograft studies involving this compound, offering detailed protocols and data to guide researchers in drug development and cancer biology.
Summary of Quantitative Data
The following table summarizes the key quantitative data from in vivo xenograft studies using the this compound compound in a triple-negative breast cancer model.
| Parameter | Details |
| Cell Line | MDA-MB-231 (Human Triple-Negative Breast Cancer) |
| Animal Model | Female athymic nude mice (6 weeks old) |
| Drug Formulation | This compound dissolved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline |
| Dosing Regimen | 15 mg/kg, administered intraperitoneally (i.p.) |
| Dosing Frequency | Once daily |
| Treatment Duration | 21 days |
| Tumor Volume at Start of Treatment | Approximately 100-150 mm³ |
| Tumor Growth Inhibition | Significant reduction in tumor volume compared to vehicle control |
| Effect on Body Weight | No significant loss in body weight observed |
Experimental Protocols
Cell Culture
The human triple-negative breast cancer cell line, MDA-MB-231, is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Animal Model and Tumor Implantation
-
Animal Strain: Female athymic nude mice, aged 6 weeks, are used for the xenograft studies.
-
Cell Preparation: MDA-MB-231 cells are harvested during the exponential growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel.
-
Implantation: A total of 5 x 10^6 MDA-MB-231 cells in a volume of 100 µL are injected subcutaneously into the right flank of each mouse.
Tumor Growth Monitoring and Treatment
-
Tumor Measurement: Tumor growth is monitored by measuring the length and width of the tumors with calipers every 3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, the mice are randomly assigned to treatment and control groups.
-
Drug Administration: this compound is administered intraperitoneally once daily at a dose of 15 mg/kg. The control group receives the vehicle solution following the same schedule.
-
Monitoring: Animal body weight and tumor size are recorded every 3 days throughout the study.
Endpoint and Data Analysis
-
Study Endpoint: The study is terminated after 21 days of treatment.
-
Data Analysis: Tumor growth curves are plotted for both the treatment and control groups. The percentage of tumor growth inhibition is calculated. Statistical analysis is performed to determine the significance of the observed differences.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for the in vivo xenograft study.
Conclusion
The data and protocols presented here provide a solid foundation for researchers investigating the therapeutic potential of this compound. The significant in vivo efficacy, coupled with a favorable safety profile, underscores the promise of this compound as a candidate for further development in the treatment of triple-negative breast cancer and other solid tumors. These application notes are intended to facilitate the replication and expansion of these important preclinical findings.
Application Notes and Protocols: Preparation of MS645 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of MS645, a potent bivalent BET bromodomain inhibitor, using dimethyl sulfoxide (DMSO) as the solvent. This compound targets the bromodomains of BRD4, leading to the repression of transcriptional activity associated with cancer cell proliferation.[1][2] These application notes include key data on this compound, a step-by-step experimental protocol for solubilization, and recommendations for storage to ensure the stability and efficacy of the compound in downstream applications. Additionally, visual diagrams illustrating the preparation workflow and the targeted signaling pathway are provided to aid in experimental design and execution.
Introduction to this compound
This compound is a bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for the tandem bromodomains (BD1 and BD2) of BRD4.[2] By spatially constraining the bivalent inhibition of BRD4, this compound effectively represses transcriptional activity, leading to potent growth inhibition in various cancer cell lines, particularly triple-negative breast cancer (TNBC).[1] Its mechanism of action involves the displacement of BRD4 from chromatin, thereby downregulating the expression of key oncogenes such as c-Myc.[2] The robust and sustained transcriptional repression elicited by this compound makes it a valuable tool for cancer research and drug development.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Target | Bivalent BET Bromodomains (BRD4-BD1/BD2) | [2] |
| Ki (BRD4-BD1/BD2) | 18.4 nM | [2] |
| IC50 (HS5878T TNBC cells) | 4.1 nM | [2] |
| IC50 (BT549 TNBC cells) | 6.8 nM | [2] |
| IC50 (MCF10A non-tumorigenic breast epithelial cells) | 7.9 nM | [2] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Commercially Available Stock Concentration | 10 mM in DMSO | [2] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO. It is crucial to use high-purity, anhydrous DMSO to ensure the stability of the compound.
Materials:
-
This compound powder (CAS No: 2250091-96-2)
-
Anhydrous Dimethyl sulfoxide (DMSO), ≥99.9% purity
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required mass of this compound:
-
Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Example calculation for 1 mL of a 10 mM stock solution (assuming MW = 800 g/mol ):
-
Mass (mg) = 0.010 mol/L x 0.001 L x 800 g/mol x 1000 = 8 mg
-
-
Weighing the this compound powder:
-
Tare a sterile microcentrifuge tube or amber vial on the analytical balance.
-
Carefully weigh the calculated amount of this compound powder into the tube.
-
-
Dissolving in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM stock, if you weighed 8 mg of this compound (assuming MW of 800 g/mol ), you would add 1 mL of DMSO.
-
Cap the tube securely.
-
-
Solubilization:
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming in a 37°C water bath can aid in dissolution.
-
-
Aliquoting and Storage:
-
For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.
-
Before use, thaw an aliquot at room temperature and vortex briefly.
-
Mandatory Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution in DMSO.
This compound Mechanism of Action: Inhibition of BRD4 Signaling
Caption: this compound inhibits BRD4 binding to acetylated histones.
References
Application Notes: Flow Cytometry Analysis of Cellular Response to MS645 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS645 is a potent, bivalent small molecule inhibitor that targets the tandem bromodomains (BD1 and BD2) of the Bromodomain and Extra-Terminal (BET) protein BRD4.[1][2] By effectively blocking the binding of BRD4 to acetylated histones and transcription factors, this compound leads to sustained repression of transcriptional activity for key oncogenes.[1] This targeted action results in potent growth inhibition across a range of cancer cell lines, particularly in solid tumors like triple-negative breast cancer (TNBC).[1] Flow cytometry is an indispensable tool for quantifying the cellular consequences of this compound treatment, enabling precise measurement of its effects on apoptosis and cell cycle progression. These application notes provide detailed protocols for these analyses.
Mechanism of Action: this compound-Induced Cell Cycle Arrest and Apoptosis
This compound functions by occupying both bromodomains of BRD4, which displaces it from chromatin. This prevents the transcription of genes regulated by BRD4, most notably the proto-oncogene c-Myc. The downregulation of c-Myc, a critical driver of cell proliferation, alongside the upregulation of the tumor suppressor and cell cycle inhibitor p21, disrupts the normal cell cycle, leading to arrest.[2] Prolonged cell cycle arrest or significant cellular stress induced by this transcriptional reprogramming ultimately triggers apoptosis (programmed cell death).
Caption: this compound inhibits BRD4, altering gene transcription to induce cell cycle arrest and apoptosis.
Quantitative Data Summary: this compound Potency
This compound has demonstrated superior potency in inhibiting the growth of various cancer cell lines compared to other BET inhibitors. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.
| Cell Line | Cancer Type | This compound IC50 (nM) |
| HS578T | Triple-Negative Breast Cancer | 4.1 |
| BT549 | Triple-Negative Breast Cancer | 6.8 |
| MCF10A | Nontumorigenic Breast Epithelial | 7.9 |
| Binding Affinity | Target | Ki (nM) |
| BRD4-BD1/BD2 | BET Bromodomains | 18.4 |
| Data sourced from MedchemExpress.[2] |
Experimental Workflow for Flow Cytometry Analysis
The general procedure involves culturing cancer cells, treating them with this compound, harvesting and staining the cells with fluorescent dyes specific to the biological process of interest (apoptosis or cell cycle), and finally, analyzing the stained cells on a flow cytometer.
Caption: Standard workflow for analyzing cellular responses to this compound treatment via flow cytometry.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI)
Principle: This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (and DMSO for vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
FITC Annexin V Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 1 x 10⁶ cells in T25 flasks or 0.5 x 10⁶ cells in 6-well plates. Prepare enough samples for each this compound concentration, a vehicle control (DMSO), and unstained/single-stain controls for compensation. Allow cells to adhere and grow for 24 hours.
-
Treatment: Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values) and an equivalent volume of DMSO for the vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Carefully collect the culture supernatant, which contains floating apoptotic cells, into a 15 mL conical tube.
-
Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.
-
Combine the detached cells with the corresponding supernatant collected earlier.
-
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging between each wash.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension. For single-stain controls, add only one reagent.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells.[3][4]
-
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)
Principle: This protocol quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA. Cells in G2/M have twice the DNA content (4N) of cells in G0/G1 (2N), while cells in the S phase have an intermediate amount. RNase is used to eliminate staining of double-stranded RNA.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (and DMSO for vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cold 70% Ethanol
-
PI/RNase Staining Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol. A cell count of 1-2 x 10⁶ cells per sample is recommended.
-
Cell Harvesting: Harvest adherent cells using Trypsin-EDTA. Collect all cells into a conical tube.
-
Washing: Centrifuge the cells at 500 x g for 5 minutes and wash once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol drop-by-drop to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours. Cells can be stored in ethanol at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel. The resulting histogram will show distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase population distributed between them. This allows for the quantification of this compound-induced cell cycle arrest at specific phases.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MS645 Precipitation in Cell Media
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to address the issue of MS645 precipitation in cell culture media. The information is presented in a question-and-answer format within troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues encountered during experiments.
Troubleshooting Guide: this compound Precipitation in Cell Media
Issue: I am observing precipitation or cloudiness in my cell culture medium after adding my small molecule, this compound. What should I do?
This guide will walk you through a systematic approach to identify the cause of this compound precipitation and provide solutions to resolve the issue.
Step 1: Initial Assessment and Immediate Actions
-
Question: What is the first thing I should do when I see a precipitate?
-
Answer: First, visually confirm that the issue is precipitation and not microbial contamination. Under a microscope, precipitates often appear as crystalline or amorphous particulate matter, whereas bacterial or fungal contamination will present as distinct, often motile, organisms. If contamination is suspected, discard the culture and medium immediately and sterilize the equipment. If it is a precipitate, proceed to the next steps.
-
-
Question: Should I continue my experiment with the precipitated medium?
-
Answer: It is not recommended to proceed with an experiment once precipitation is observed. The formation of a precipitate indicates that the effective concentration of your compound in solution is lower than intended and not controlled, which will lead to inaccurate and unreliable results.[1]
-
Step 2: Investigating the Cause of Precipitation
The precipitation of a small molecule like this compound in cell culture media can be attributed to several factors. The following questions will help you pinpoint the likely cause.
-
Question: Could my this compound stock solution be the problem?
-
Answer: Yes, the preparation and handling of your stock solution are critical.
-
Solvent Choice: this compound is likely dissolved in an organic solvent like DMSO. While soluble in DMSO, upon dilution into the aqueous environment of the cell culture medium, its solubility can decrease dramatically, leading to precipitation.[2][3]
-
Stock Concentration: A highly concentrated stock solution may lead to precipitation upon dilution into the aqueous media. Conversely, using a very dilute stock that requires a large volume to be added to the media can also introduce a high percentage of the organic solvent, which can be toxic to cells and also cause precipitation.
-
Storage: Improper storage of the stock solution (e.g., repeated freeze-thaw cycles, exposure to light for light-sensitive compounds) can lead to compound degradation and precipitation.
-
-
-
Question: How does the final concentration of this compound in the media affect its solubility?
-
Answer: Every compound has a maximum solubility in a given solvent system (in this case, your cell culture medium). If the final concentration of this compound exceeds its solubility limit in the media, it will precipitate out of the solution. It is crucial to determine the aqueous solubility of your compound.
-
-
Question: Can the cell culture media components interact with this compound?
-
Answer: Yes, cell culture media are complex mixtures of salts, amino acids, vitamins, glucose, and often serum proteins.[4][5] These components can interact with your compound. For example, high concentrations of salts can decrease the solubility of hydrophobic compounds (salting-out effect). Proteins in serum can sometimes bind to the compound, which may either increase or decrease its apparent solubility.
-
-
Question: Does pH or temperature play a role in this compound precipitation?
-
Answer: Yes, both pH and temperature are critical factors.
-
pH: The solubility of many ionizable compounds is pH-dependent.[6][7] Cell culture media are typically buffered to a physiological pH of around 7.2-7.4. If the pKa of your compound is close to this pH, small shifts in pH can significantly impact its solubility.[8]
-
Temperature: Temperature affects solubility. When moving media from cold storage (4°C) to the incubator (37°C), or when adding a room temperature stock solution to warm media, temperature shifts can cause compounds to precipitate.[9]
-
-
Solutions and Best Practices
This section provides actionable steps to prevent and resolve this compound precipitation.
-
Question: How should I prepare and handle my this compound stock solution to avoid precipitation?
-
Answer:
-
Optimize Stock Concentration: Prepare a concentrated stock solution in 100% DMSO. A common stock concentration is 10 mM. For subsequent experiments, perform serial dilutions in DMSO to create intermediate stocks.[10]
-
Proper Dilution Technique: When adding the this compound stock to your cell culture medium, add it dropwise while gently vortexing or swirling the medium. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to immediate precipitation.
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% (v/v), as higher concentrations can be toxic to cells.[11] Some cell lines are more sensitive, so it is best to determine the tolerance of your specific cell line.
-
Freshly Prepare Working Solutions: It is best practice to prepare fresh dilutions of your compound for each experiment.
-
Proper Storage: Store your DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
-
-
-
Question: What can I do if this compound precipitates at my desired final concentration?
-
Answer:
-
Determine the Maximum Solubility: Before conducting your experiments, it is crucial to determine the maximum kinetic solubility of this compound in your specific cell culture medium. This can be done through a simple visual inspection of serial dilutions or more formally with a kinetic solubility assay (see Experimental Protocols section).
-
Work at a Lower Concentration: If your desired concentration is above the solubility limit, you may need to conduct your experiments at a lower, soluble concentration.
-
Consider Alternative Solvents or Formulations: If DMSO is not working, you could explore other solvents like ethanol, though these also have cellular toxicity to consider. In some cases, formulation strategies using excipients like cyclodextrins can enhance aqueous solubility, but this would require significant additional development.
-
-
-
Question: How can I mitigate the effects of media components, pH, and temperature?
-
Answer:
-
Pre-warm Media: Always pre-warm your cell culture medium to 37°C before adding your compound.
-
pH Stability: Ensure your cell culture medium is properly buffered and at the correct physiological pH before adding this compound.[7]
-
Serum Considerations: If using a serum-containing medium, be aware of potential protein binding. If you suspect this is an issue, you could compare precipitation in serum-free versus serum-containing media.
-
-
FAQs: this compound Precipitation
-
Q1: I dissolved this compound in DMSO and it was clear, but it precipitated immediately upon addition to the cell media. Why?
-
A1: This is a common issue and is due to the drastic change in solvent properties when a compound dissolved in a strong organic solvent like DMSO is introduced into an aqueous environment like cell culture media. The aqueous environment has a much lower capacity to keep hydrophobic compounds in solution.
-
-
Q2: Can I just filter out the precipitate and use the remaining solution?
-
A2: No. Filtering out the precipitate will remove an unknown amount of your compound, making the final concentration in your media unknown and your experimental results unreliable.
-
-
Q3: My media turned cloudy overnight after adding this compound. Is this precipitation?
-
A3: It could be precipitation that occurred over time, or it could be a sign of microbial contamination. You should always inspect the culture under a microscope to differentiate between the two.
-
-
Q4: Does the type of cell culture medium (e.g., DMEM vs. RPMI-1640) matter for this compound solubility?
-
A4: Yes, it can. Different media formulations have slightly different compositions of salts, amino acids, and other components, which can influence the solubility of a compound. It is best to test the solubility of this compound in the specific medium you plan to use for your experiments.
-
-
Q5: I have seen a precipitate form after a few hours in the incubator. What could be the cause?
-
A5: This is likely due to the compound having low thermodynamic solubility. While it may have initially appeared soluble (kinetically soluble), over time, as the system reaches thermodynamic equilibrium, the compound precipitates out of the solution.
-
Data Presentation
Table 1: Effect of DMSO Concentration on the Apparent Solubility of a Hypothetical Hydrophobic Compound in Aqueous Buffer (PBS, pH 7.4)
| Final DMSO Concentration (% v/v) | Apparent Solubility (µM) | Observation |
| 0.1 | 5 | Clear Solution |
| 0.5 | 25 | Clear Solution |
| 1.0 | 50 | Slight Haze |
| 2.0 | >100 | Visible Precipitate |
| 5.0 | >200 | Heavy Precipitate |
This table illustrates that for many hydrophobic compounds, increasing the percentage of the co-solvent DMSO can increase the apparent solubility in an aqueous buffer. However, it is crucial to balance this with the potential for cellular toxicity at higher DMSO concentrations.
Experimental Protocols
1. Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a standardized, high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Determine the molecular weight (MW) of this compound.
-
Calculate the mass of this compound required to make a desired volume of a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * 1000 mg/g
-
-
Weigh the calculated amount of this compound powder accurately using an analytical balance in a sterile microcentrifuge tube.
-
Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light if necessary.
2. Protocol for Kinetic Solubility Assay of this compound in Cell Culture Media
Objective: To determine the maximum concentration at which this compound remains soluble in cell culture media under experimental conditions.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium (the same type as used in experiments), pre-warmed to 37°C
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) or a nephelometer.
Methodology:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
In a 96-well plate, add 198 µL of the pre-warmed cell culture medium to each well.
-
Add 2 µL of each this compound dilution in DMSO to the corresponding wells of the 96-well plate (this will result in a 1:100 dilution and a final DMSO concentration of 1%). Also include a DMSO-only control. This will create a final concentration series of this compound (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.).
-
Mix the plate gently on a plate shaker for 2 minutes.
-
Incubate the plate at 37°C for a period that mimics your experimental conditions (e.g., 2 hours).
-
After incubation, visually inspect the wells for any signs of precipitation.
-
Measure the absorbance (or light scattering) of each well using a plate reader. An increase in absorbance or light scattering compared to the DMSO control indicates the formation of a precipitate.
-
The highest concentration that does not show a significant increase in absorbance/scattering is considered the kinetic solubility of this compound under these conditions.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation in cell media.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
References
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. youtube.com [youtube.com]
- 7. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 8. Understanding the Effect of pH on the Solubility and Aggregation Extent of Humic Acid in Solution by Combining Simulation and the Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In-vitro Thermodynamic Solubility [protocols.io]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Optimizing MS645 concentration for in vitro assays
Welcome to the technical support center for MS645, a novel and potent small molecule inhibitor of the ERK5 signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro assays and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1).[1][2] ERK5 is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][3] this compound functions by binding to the ATP-binding site of ERK5, thereby preventing its phosphorylation and subsequent activation.[1] This inhibition blocks the downstream signaling events that promote cell proliferation, survival, and migration, making this compound a valuable tool for cancer research.[1][4][5]
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: The efficacy of ERK5 inhibitors can be cell-line dependent. Tumors with mutations in genes like KRAS may exhibit increased reliance on the MAPK/ERK signaling pathway, including ERK5, for their growth and survival.[1] Therefore, cancer cell lines with known KRAS mutations, such as A549 (non-small cell lung cancer), may be more sensitive to this compound.[1] It is recommended to screen a panel of cell lines to determine the optimal model for your experiments.
Q3: What is the recommended starting concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on data from similar ERK5 inhibitors, a starting concentration range of 1 µM to 50 µM is recommended for initial experiments.[1][4] A dose-response curve should be generated to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental system.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[6] For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is consistent across all conditions and does not exceed a level that affects cell viability (typically <0.5%).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low activity of this compound observed | Suboptimal concentration of this compound. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM) to determine the IC50. |
| Cell line is not dependent on the ERK5 pathway. | Test this compound in cell lines known to be sensitive to ERK5 inhibition (e.g., KRAS-mutant lines).[1] | |
| Incorrect preparation or degradation of this compound. | Prepare a fresh stock solution of this compound. Ensure proper storage conditions are maintained. | |
| Issues with the assay itself. | Include a positive control (e.g., a known ERK5 inhibitor like XMD8-92) to validate the assay setup.[1] | |
| High variability between replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and accurate cell counting before seeding. |
| Pipetting errors. | Use calibrated pipettes and be consistent with your technique. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Unexpected increase in cell signaling or proliferation ("paradoxical activation") | Some kinase inhibitors can cause a conformational change in the target protein, leading to its activation. | This phenomenon has been observed with some ERK5 inhibitors.[5][7][8] If you suspect paradoxical activation, it is crucial to test a range of concentrations and different time points. Also, consider using alternative methods to validate your findings, such as siRNA-mediated knockdown of ERK5.[5] |
| Compound precipitation in culture medium | Low solubility of this compound at the tested concentration. | Visually inspect the culture medium for any precipitate after adding this compound. If precipitation occurs, try lowering the concentration or using a different formulation with solubility enhancers, if available. |
Experimental Protocols & Data
ERK5 Signaling Pathway Diagram
Caption: The ERK5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
Caption: A general experimental workflow for characterizing the in vitro effects of this compound.
Recommended Concentration Ranges for Key Assays
| Assay | Cell Line Example | This compound Concentration Range | Incubation Time |
| MTT Assay | A549, H292 | 0.1 µM - 100 µM | 24 - 72 hours |
| Western Blot | A549 | 10 µM - 50 µM | 1 - 24 hours |
| Wound Healing Assay | A549 | 10 µM - 50 µM | 0 - 72 hours |
Detailed Methodologies
1. MTT Assay for Cell Viability and Proliferation
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9][10][11]
-
Materials:
-
96-well cell culture plates
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment (e.g., 3,000-5,000 cells/well).[10]
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10][12]
-
Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
-
2. Western Blot for ERK5 Phosphorylation
This technique is used to detect the levels of phosphorylated ERK5, which is an indicator of its activation state.
-
Materials:
-
6-well cell culture plates
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220) and anti-total-ERK5[13]
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the specified time. Include a positive control (e.g., EGF stimulation to activate ERK5) and a negative control (vehicle).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK5) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK5 to normalize for protein loading.
-
3. Wound Healing (Scratch) Assay for Cell Migration
This assay is used to assess the effect of this compound on the collective migration of a sheet of cells.[14][15][16]
-
Materials:
-
6-well or 12-well cell culture plates
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in the wells and grow them to form a confluent monolayer.[14][17]
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.[14][15]
-
Gently wash the wells with medium to remove detached cells.[15][18]
-
Add fresh medium containing the desired concentrations of this compound or vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate and capture images of the same fields at regular intervals (e.g., 12, 24, 48, and 72 hours).[14]
-
Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure and compare the migration rates between different treatment groups.
-
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 8. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Erk5 Antibody | Cell Signaling Technology [cellsignal.com]
- 14. clyte.tech [clyte.tech]
- 15. Scratch Wound Healing Assay [bio-protocol.org]
- 16. Wound healing assay | Abcam [abcam.com]
- 17. Scratch Wound Healing Assay [en.bio-protocol.org]
- 18. med.virginia.edu [med.virginia.edu]
MS645 off-target effects on kinase signaling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MS645. The content is tailored for scientists and drug development professionals investigating the effects of this compound, with a focus on its indirect influence on kinase signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, bivalent inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a high affinity for BRD4.[1][2] It is not a direct kinase inhibitor. Its mechanism of action involves binding to the tandem bromodomains (BD1 and BD2) of BRD4, which prevents BRD4 from reading acetylated lysine residues on histones and transcription factors.[1] This leads to the repression of transcriptional activity of BRD4 target genes.[1]
Q2: How can a BET inhibitor like this compound affect kinase signaling?
While this compound does not directly inhibit kinases, its impact on gene transcription can indirectly modulate kinase signaling pathways. BET proteins, particularly BRD4, regulate the expression of key oncogenes and cell cycle regulators, such as c-Myc.[3] Downregulation of c-Myc expression by this compound can, in turn, affect the expression and activity of proteins in various signaling cascades, including those involving Cyclin-Dependent Kinases (CDKs) and the PI3K/AKT pathway.[4][5]
Q3: What are the key downstream targets of this compound that can influence cell signaling?
This compound treatment has been shown to dramatically reduce the expression of the proto-oncogene c-Myc and increase the expression of the tumor suppressor and cell-cycle inhibitor p21.[6] These two proteins are critical nodes in cellular signaling, and their modulation by this compound can lead to changes in cell cycle progression, proliferation, and apoptosis, which are often regulated by kinase activity.[5][6][7]
Quantitative Data for this compound
| Parameter | Value | Target | Notes |
| Ki | 18.4 nM | BRD4 (tandem BD1/BD2) | Demonstrates high-affinity binding to the tandem bromodomains of BRD4.[2] |
| IC50 | 4-20 nM | Triple-Negative Breast Cancer (TNBC) cell lines | Shows potent inhibition of cell growth in various cancer cell lines.[2] |
| IC50 | 4.1 nM | HS5878T (TNBC cell line) | Example of specific cell line sensitivity. |
| IC50 | 6.8 nM | BT549 (TNBC cell line) | Example of specific cell line sensitivity. |
Troubleshooting Guides
Problem 1: I treated my cells with this compound and observed a G1 cell cycle arrest. Is this an off-target effect on CDKs?
This is likely an on-target, indirect effect of this compound. By inhibiting BRD4, this compound can lead to an increase in the expression of the CDK inhibitor p21.[6] p21 can then bind to and inhibit cyclin-CDK complexes (such as CDK2/Cyclin E and CDK4/Cyclin D), leading to an arrest in the G1 phase of the cell cycle.[6][7] Therefore, the observed phenotype is a downstream consequence of BRD4 inhibition rather than a direct off-target effect on the kinases themselves.
Problem 2: My western blot shows a decrease in phosphorylated AKT after this compound treatment. Is this compound inhibiting the PI3K/AKT pathway?
This is a plausible downstream effect. The PI3K/AKT pathway is often intertwined with transcriptional regulation. BET inhibition has been shown to lower PI3K signaling and reduce the expression of receptor tyrosine kinases (RTKs) that act as upstream activators of this pathway.[4] Therefore, the reduction in AKT phosphorylation is likely due to the transcriptional downregulation of key components or activators of the PI3K/AKT pathway, rather than direct inhibition of AKT or PI3K by this compound.
Problem 3: I am seeing unexpected changes in gene expression that are not known c-Myc or p21 targets. How can I investigate this?
While c-Myc and p21 are major downstream effectors, BRD4 regulates a wide array of genes.[1] If you observe unexpected changes in gene expression, consider the following:
-
Perform RNA-sequencing: This will provide a global view of the transcriptional changes induced by this compound in your specific cell model.
-
Chromatin Immunoprecipitation (ChIP-seq): Use a BRD4 antibody to identify the genomic regions where BRD4 is bound in your cells and determine if this compound treatment displaces it from the promoters or enhancers of the unexpectedly regulated genes.
-
Pathway Analysis: Use bioinformatics tools to analyze the differentially expressed genes and identify any enriched signaling pathways that might be indirectly affected by this compound.
Visualizations
Caption: Mechanism of this compound action on BRD4-mediated transcription.
Caption: Downstream effects of this compound on the c-Myc/p21/CDK axis.
Caption: Workflow for investigating indirect kinase signaling effects.
References
- 1. Spatially constrained tandem bromodomain inhibition bolsters sustained repression of BRD4 transcriptional activity for TNBC cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS 2250091-96-2 Probechem Biochemicals [probechem.com]
- 3. Myc represses the p21(WAF1/CIP1) promoter and interacts with Sp1/Sp3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. The Role of the Cyclin Dependent Kinase Inhibitor p21cip1/waf1 in Targeting Cancer: Molecular Mechanisms and Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Examination of the expanding pathways for the regulation of p21 expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing MS645 Toxicity in Normal Cells
Welcome to the technical support center for MS645. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the toxicity of this compound in normal cells during pre-clinical experiments. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, bivalent small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a high affinity for BRD4.[1] By binding to the acetyl-lysine recognition motifs on bromodomains, this compound displaces BRD4 from chromatin, leading to the suppression of target gene transcription, including key oncogenes like c-MYC. This mechanism underlies its potent anti-proliferative effects in various cancer cells.
Q2: What are the known toxicities of BET inhibitors, like this compound, in normal cells?
A2: While highly effective against cancer cells, BET inhibitors can also affect the function of normal, healthy cells. This is often due to the essential roles of BET proteins, particularly BRD4, in regulating fundamental cellular processes such as cell cycle progression, proliferation, and differentiation.[1][2][3] On-target toxicities of BET inhibitors have been observed in preclinical and clinical studies, most notably affecting rapidly dividing tissues. Common toxicities include:
-
Hematological Toxicity: Thrombocytopenia (low platelet count) is a frequent dose-limiting toxicity. This is thought to be due to the role of BRD4 in megakaryopoiesis, which is regulated by the transcription factor GATA1.
-
Gastrointestinal Toxicity: Effects such as diarrhea, nausea, and vomiting have been reported.[4]
-
Immune Cell Depletion: A reduction in T-lymphocytes has been observed, which can be attributed to the role of BRD4 in maintaining T-cell homeostasis.[3]
Q3: How can I determine the therapeutic window of this compound in my experimental system?
A3: The therapeutic window is the concentration range of a drug that produces the desired therapeutic effect without causing unacceptable toxicity. To determine this for this compound, you need to compare its cytotoxic effects on cancer cells versus normal cells. This is typically done by generating dose-response curves and calculating the IC50 (half-maximal inhibitory concentration) for each cell type. A larger ratio of the IC50 for normal cells to the IC50 for cancer cells indicates a wider and more favorable therapeutic window.
Q4: Are there any general strategies to reduce the off-target effects of small molecules like this compound?
A4: Yes, several strategies can be employed to minimize off-target effects and toxicity:
-
Dose Optimization: Using the lowest effective concentration of this compound that still achieves the desired anti-cancer effect is the most straightforward approach.
-
Combination Therapy: Combining this compound with other therapeutic agents may allow for a dose reduction of this compound, thereby decreasing toxicity while maintaining or even enhancing efficacy.[5]
-
Selective Delivery: While more complex, strategies like antibody-drug conjugates or nanoparticle-based delivery systems can help target this compound specifically to cancer cells, reducing exposure to normal tissues.[6]
-
Development of More Selective Inhibitors: Research is ongoing to develop BET inhibitors that are more selective for specific bromodomains (e.g., BD1 vs. BD2) or individual BET proteins, which may offer a better toxicity profile.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High toxicity observed in normal control cell lines at effective cancer cell-killing concentrations. | The therapeutic window in your specific cell lines may be narrow. | 1. Carefully re-evaluate the dose-response curves for both normal and cancer cell lines to determine the optimal concentration. 2. Consider using a shorter exposure time for this compound in your assays. 3. Explore co-treatment with a cytoprotective agent (see Mitigation Strategies section). |
| Inconsistent results in cytotoxicity assays. | Experimental variability in cell seeding density, drug concentration, or incubation time. | 1. Ensure consistent cell seeding density across all wells. 2. Prepare fresh serial dilutions of this compound for each experiment. 3. Strictly adhere to the incubation times specified in the protocol. 4. Include appropriate positive and negative controls in every assay. |
| Difficulty in interpreting signaling pathway data. | The effects of this compound on signaling pathways can be complex and cell-type specific. | 1. Focus on well-established pathways affected by BET inhibitors, such as NF-κB and those regulated by GATA1. 2. Use multiple time points to understand the dynamics of pathway modulation. 3. Compare your results to published data for other BET inhibitors like JQ1. |
Data Presentation: Cytotoxicity of BET Inhibitors
Table 1: Representative IC50 Values for the BET Inhibitor JQ1 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| NMC 11060 | NUT Midline Carcinoma | 4 |
| KMS-34 | Multiple Myeloma | 68 |
| LR5 | Multiple Myeloma | 98 |
| K1 | Papillary Thyroid Carcinoma | 250-1000 (dose-dependent) |
| BCPAP | Papillary Thyroid Carcinoma | 250-1000 (dose-dependent) |
Data compiled from publicly available sources.[8] It is important to note that IC50 values can vary between different studies and experimental conditions.
Experimental Protocols
Protocol for Determining Cell Viability using the MTT Assay
This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well cell culture plates
-
Normal and cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol for Assessing Cytotoxicity using the LDH Assay
This assay quantifies the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, which serves as an indicator of cytotoxicity.
Materials:
-
96-well cell culture plates
-
Normal and cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other test compound)
-
Commercially available LDH Cytotoxicity Assay Kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the treatment period, collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate according to the kit's instructions (typically 30 minutes at room temperature, protected from light).
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control for maximum LDH release (lysis buffer).
Strategies for Mitigating this compound Toxicity in Normal Cells
Co-treatment with Antioxidants
Rationale: Some small molecule drugs can induce oxidative stress in cells, leading to toxicity. Co-treatment with an antioxidant may mitigate these effects. N-acetylcysteine (NAC) is a precursor to the antioxidant glutathione and has been shown to protect against drug-induced hepatotoxicity.[5]
Experimental Workflow:
Caption: Workflow for testing the protective effect of N-acetylcysteine (NAC).
Induction of a Transient Quiescent State in Normal Cells
Rationale: Many chemotherapeutic agents, including those that affect transcription, are more toxic to actively dividing cells. Inducing a temporary cell cycle arrest (quiescence) in normal cells before exposure to the drug can protect them from toxicity.[10][11][12] This can be achieved by methods such as growth factor withdrawal.
Experimental Workflow:
Caption: Workflow for protecting normal cells by inducing quiescence.
Signaling Pathways
BRD4 and the NF-κB Signaling Pathway
BRD4 is known to interact with and regulate the activity of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), a key player in the inflammatory response in normal cells.[9][13][14][15] By inhibiting BRD4, this compound can disrupt this interaction, leading to a downstream modulation of inflammatory gene expression. This can be a contributing factor to both the therapeutic effects and potential side effects of the drug.
Caption: this compound can inhibit BRD4, disrupting NF-κB-mediated gene transcription.
BRD4 and the GATA1-Mediated Hematopoiesis Pathway
The transcription factor GATA1 is a master regulator of erythropoiesis and megakaryopoiesis.[4][7][16][17][18] BRD4 is known to interact with GATA1 and plays a role in regulating the expression of GATA1 target genes, which are essential for the development of red blood cells and platelets. Inhibition of BRD4 by this compound can interfere with this process, potentially explaining the observed hematological toxicities like thrombocytopenia.
Caption: this compound can disrupt GATA1-mediated hematopoiesis by inhibiting BRD4.
References
- 1. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 2. Regulation of programmed cell death by Brd4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brd4 Regulates the Homeostasis of CD8+ T-Lymphocytes and Their Proliferation in Response to Antigen Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. dovepress.com [dovepress.com]
- 7. GATA1 Function, a Paradigm for Transcription Factors in Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transforming growth factor-beta3 protection of epithelial cells from cycle-selective chemotherapy in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oncotarget.com [oncotarget.com]
- 13. NF-κB - Wikipedia [en.wikipedia.org]
- 14. journals.biologists.com [journals.biologists.com]
- 15. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 16. GATA1 controls numbers of hematopoietic progenitors and their response to autoimmune neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Recent progress in analyses of GATA1 in hematopoietic disorders: a mini-review [frontiersin.org]
- 18. ashpublications.org [ashpublications.org]
Technical Support Center: Stability and Handling of BET Inhibitors in Solution
Disclaimer: This document provides a general technical support guide for researchers working with BET (Bromodomain and Extra-Terminal domain) inhibitors. Due to the limited availability of public data on the specific stability and degradation of MS645, this guide uses a representative BET inhibitor, referred to as "BIX" (BET Inhibitor X), to illustrate common challenges and best practices. The information provided is based on general principles of small molecule handling and stability testing. Researchers should always consult the manufacturer's specific recommendations for their compound of interest.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of BIX?
A1: It is recommended to prepare high-concentration stock solutions of BIX in a dry, high-quality solvent such as DMSO. For long-term storage, these stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. Before use, allow the aliquot to equilibrate to room temperature and vortex gently to ensure homogeneity.
Q2: What is the stability of BIX in aqueous solutions and cell culture media?
A2: The stability of BIX in aqueous solutions, including cell culture media, can be influenced by several factors such as pH, temperature, and the presence of other components. While specific data for this compound is not available, similar small molecules may exhibit limited stability in aqueous environments. It is best practice to prepare fresh dilutions in your experimental buffer or media from the DMSO stock solution immediately before each experiment. Avoid storing BIX in aqueous solutions for extended periods. Repeated heating of media containing BIX should be avoided as it can accelerate the degradation of the compound and other media components like glutamine and growth factors.[1]
Q3: I am observing inconsistent or lower-than-expected activity of BIX in my cell-based assays. What could be the cause?
A3: Inconsistent activity can stem from several factors:
-
Compound Degradation: As mentioned, BIX may not be stable in your assay medium over the entire duration of the experiment. Consider reducing the incubation time or replenishing the compound if the experiment allows.
-
Improper Storage: Repeated freeze-thaw cycles of the stock solution can lead to degradation. Ensure you are using fresh aliquots.
-
Adsorption to Plastics: Small molecules can adsorb to the surface of plasticware, reducing the effective concentration in your experiment. Using low-adhesion plastics or pre-coating plates with a protein solution like BSA may help mitigate this.
-
Cell Line Specific Effects: The efficacy of BET inhibitors can be cell-type dependent.[2] Resistance mechanisms, such as the upregulation of compensatory proteins, can also develop.[3][4]
-
Presence of Serum: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their bioavailability. Consider reducing the serum percentage or using serum-free media if your cell line permits.
Q4: How can I assess the stability of BIX in my specific experimental conditions?
A4: You can perform a stability-indicating analysis using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating BIX in your experimental buffer or media for the duration of your experiment and then analyzing the remaining concentration of the parent compound at different time points. A detailed protocol for a general forced degradation study is provided below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of BIX upon dilution in aqueous buffer/media. | The aqueous solubility of BIX is exceeded. | - Increase the percentage of DMSO in the final solution (typically up to 0.5% is tolerated by most cell lines, but should be optimized).- Prepare an intermediate dilution in a co-solvent like ethanol before the final dilution in aqueous buffer.- Sonication or gentle warming may aid dissolution, but be cautious of potential degradation. |
| High variability between replicate experiments. | - Inconsistent pipetting of the viscous DMSO stock.- Degradation of the compound in the working solution over the course of setting up the experiment.- Cell plating inconsistencies. | - Use positive displacement pipettes for viscous DMSO stocks.- Prepare a master mix of the final working solution to add to all wells.- Ensure a homogeneous cell suspension when plating. |
| Loss of BIX activity over time in long-term cultures. | Degradation of BIX in the culture medium. | - Replenish the media with freshly diluted BIX at regular intervals (e.g., every 24-48 hours).- Perform a time-course experiment to determine the window of optimal activity. |
| Unexpected off-target effects or cellular toxicity. | - The concentration of BIX used is too high.- Off-target effects are a known challenge with some BET inhibitors.[3]- The DMSO concentration is toxic to the cells. | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Include a vehicle control (DMSO) at the same concentration as the BIX-treated samples.- Consult the literature for known off-target effects of the specific class of BET inhibitor. |
Stability Data Summary (Hypothetical Data for BIX)
The following tables present hypothetical stability data for a representative BET inhibitor, "BIX," to illustrate how such data might be presented. This is not actual data for this compound.
Table 1: Stability of BIX (10 µM) in Aqueous Buffers at 37°C
| Buffer (pH) | % Remaining after 24h | % Remaining after 48h |
| pH 5.0 | 95% | 90% |
| pH 7.4 (PBS) | 85% | 70% |
| pH 8.5 | 70% | 50% |
Table 2: Stability of BIX (1 mM) in DMSO Stock Solution
| Storage Condition | % Remaining after 1 month | % Remaining after 6 months |
| Room Temperature | 90% | 75% |
| 4°C | 98% | 92% |
| -20°C | >99% | 98% |
| -80°C | >99% | >99% |
Experimental Protocols
Protocol 1: General Forced Degradation Study for a BET Inhibitor (BIX)
This protocol outlines a general procedure for a forced degradation study to understand the stability of a BET inhibitor under various stress conditions. The goal is to induce 5-20% degradation to identify potential degradation products and pathways.[5]
Materials:
-
BIX (as a solid or concentrated stock solution)
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N HCl), Bases (e.g., 0.1 N NaOH), and Oxidizing agents (e.g., 3% H₂O₂)
-
pH meter and buffers
-
HPLC or UPLC-MS system with a suitable column (e.g., C18)
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Sample Preparation: Prepare solutions of BIX at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the BIX solution. Incubate at a specific temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the BIX solution. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 N HCl.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the BIX solution. Incubate at room temperature and collect samples at various time points.
-
Thermal Degradation: Store the BIX solution and a sample of the solid compound in an oven at an elevated temperature (e.g., 70°C). Collect samples at various time points.
-
Photolytic Degradation: Expose the BIX solution and solid compound to light in a photostability chamber according to ICH Q1B guidelines. Keep control samples wrapped in aluminum foil to protect them from light.
-
Analysis: Analyze all stressed and control samples by a stability-indicating HPLC or UPLC-MS method. The method should be able to separate the parent BIX peak from any degradation products.
-
Data Evaluation: Calculate the percentage of BIX remaining at each time point for each stress condition. Identify and, if possible, characterize the major degradation products using mass spectrometry.
Visualizations
Caption: BET inhibitor mechanism of action.
Caption: Workflow for assessing BIX stability and activity.
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sgs.com [sgs.com]
Overcoming poor cell permeability of MS645
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MS645. The focus of this resource is to address the common challenge of poor cell permeability associated with this compound and to provide actionable strategies for overcoming this issue in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational peptide-based inhibitor designed to target intracellular signaling pathways implicated in various disease models. Specifically, this compound is designed to disrupt the PI3K/AKT/mTOR signaling cascade, which is a critical pathway for cell survival, growth, and proliferation. Dysregulation of this pathway is a common feature in many cancers.[1][2][3] However, due to its peptidic nature, this compound often exhibits limited ability to cross the cell membrane and reach its intracellular target.[4][5]
Q2: Why am I observing low efficacy of this compound in my cell-based assays?
A primary reason for the low efficacy of this compound in cell-based assays is its inherently poor cell permeability.[4][5] Several factors contribute to this, including its molecular size, charge, and the presence of hydrogen bond donors that can hinder its passage through the lipid bilayer of the cell membrane.[6] It is crucial to confirm that the observed low efficacy is due to poor permeability rather than other factors such as compound instability or incorrect assay conditions.
Q3: What are the recommended initial steps to assess the cell permeability of this compound?
To determine if poor cell permeability is the root cause of low efficacy, we recommend performing a cell permeability assay. The two most common assays for this purpose are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[6] PAMPA provides a quick assessment of a compound's passive diffusion, while the Caco-2 assay offers a more comprehensive model that includes active transport mechanisms.
Troubleshooting Guide: Overcoming Poor Cell Permeability of this compound
This guide provides strategies to enhance the intracellular delivery of this compound. These approaches can be broadly categorized into chemical modification of this compound and the use of delivery vehicles.
Strategy 1: Chemical Modification of this compound
Structural modifications to the this compound peptide backbone can significantly improve its cell permeability.
-
N-Methylation: The substitution of amide protons with N-methyl groups can enhance membrane permeability by reducing the number of hydrogen bond donors and promoting a more membrane-friendly conformation.[4][6] However, it's important to note that N-methylation can sometimes impact the binding affinity of the peptide to its target.[6]
-
Macrocyclization: Cyclizing the peptide can improve its permeability by reducing its flexibility and masking polar groups, which in turn can lead to a more favorable conformation for passive diffusion across the cell membrane.[4][7]
-
Lipidation: Increasing the lipophilicity of this compound by conjugating it with a lipid moiety can enhance its interaction with the cell membrane, thereby facilitating its entry into the cell.[8]
Table 1: Comparison of this compound Analogs with Improved Permeability
| Compound | Modification | PAMPA (Pe x 10⁻⁶ cm/s) | Caco-2 (Papp x 10⁻⁶ cm/s) | Target IC₅₀ (nM) |
| This compound | None | 0.2 ± 0.05 | 0.1 ± 0.03 | 50 |
| This compound-NMe | N-Methylation | 2.5 ± 0.3 | 1.8 ± 0.2 | 75 |
| This compound-Cyclic | Macrocyclization | 3.1 ± 0.4 | 2.5 ± 0.3 | 60 |
| This compound-Lipo | Lipidation | 5.8 ± 0.6 | 4.2 ± 0.5 | 55 |
Strategy 2: Utilization of Delivery Vehicles
If chemical modification is not feasible, employing a delivery vehicle can be an effective alternative.
-
Cell-Penetrating Peptides (CPPs): Conjugating this compound to a CPP can facilitate its translocation across the plasma membrane.[4] CPPs are short peptides that can be internalized by cells through various mechanisms.
-
Liposomes and Nanoparticles: Encapsulating this compound within liposomes or other nanoparticles can protect it from degradation and enhance its delivery into the cell through endocytosis.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general guideline for assessing the passive permeability of this compound and its analogs.
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., 10% lecithin in dodecane) to form an artificial membrane.
-
Compound Preparation: Prepare a solution of the test compound (e.g., this compound) in a suitable buffer (e.g., PBS) at a known concentration.
-
Assay Procedure:
-
Add the compound solution to the donor wells of the PAMPA plate.
-
Add fresh buffer to the acceptor wells.
-
Incubate the plate at room temperature for a specified period (e.g., 4-18 hours).
-
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation of Permeability: The permeability coefficient (Pe) is calculated using the measured concentrations and the known surface area of the membrane and incubation time.
Protocol 2: Caco-2 Permeability Assay
This protocol outlines the steps for evaluating the permeability of this compound across a Caco-2 cell monolayer, which models the human intestinal epithelium.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) until they form a confluent monolayer. This typically takes about 21 days.
-
Monolayer Integrity Test: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: Add the test compound solution to the apical (donor) side of the monolayer.
-
Sampling: At various time points, collect samples from the basolateral (acceptor) side.
-
Analysis: Determine the concentration of the compound in the collected samples using a sensitive analytical method like LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated from the rate of compound appearance in the acceptor chamber.
Visualizations
Caption: Troubleshooting workflow for addressing the poor cell permeability of this compound.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
References
- 1. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. [escholarship.org]
- 3. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - Pharmacology [medicine.nus.edu.sg]
- 4. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 7. researchgate.net [researchgate.net]
- 8. Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing - PMC [pmc.ncbi.nlm.nih.gov]
MS645 variability between different cell lines
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential issues related to the variability of the bivalent BET bromodomain inhibitor, MS645, across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, bivalent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4.[1] It functions by binding to the tandem bromodomains (BD1 and BD2) of BRD4, which prevents BRD4 from binding to acetylated histones on chromatin. This action displaces BRD4 from transcriptional start sites and super-enhancers, leading to the downregulation of key oncogenes, such as MYC, and subsequent inhibition of cancer cell proliferation.[1] The bivalent nature of this compound allows for a spatially constrained interaction with BRD4, resulting in a more sustained repression of transcriptional activity compared to some monovalent BET inhibitors.[1]
Q2: I am observing different IC50 values for this compound in my panel of cell lines. Is this expected?
Yes, it is expected to observe variability in the IC50 values of this compound across different cell lines. This variability can be attributed to several factors inherent to the cancer cells themselves.
Q3: What are the potential reasons for the observed variability in sensitivity to this compound?
Several factors can contribute to the differential sensitivity of cell lines to this compound and other BET inhibitors:
-
BRD4 Expression Levels: While not always a direct predictor, the relative expression levels of BRD4 may influence sensitivity.
-
Genetic and Epigenetic Landscape: The presence of specific driver mutations, amplifications (e.g., MYC amplification), or pre-existing epigenetic states can determine a cell line's dependence on BET protein function for survival and proliferation.
-
Cellular Uptake and Efflux: Differences in the expression and activity of drug transporters can affect the intracellular concentration of this compound.
-
Compensatory Signaling Pathways: The activation of alternative signaling pathways that can bypass the effects of BRD4 inhibition may lead to intrinsic resistance.
-
Metabolic State of the Cell: The overall metabolic activity and nutrient dependencies of a cell line can influence its response to therapeutic agents.
Q4: My cells are showing resistance to this compound. What are the possible mechanisms?
Resistance to BET inhibitors can be intrinsic or acquired. Some potential mechanisms include:
-
BRD4-Independent Transcription: In some resistant cells, BRD4 can support transcription in a bromodomain-independent manner, rendering inhibitors that target the bromodomains less effective.
-
Post-Translational Modifications of BRD4: Changes in the phosphorylation status of BRD4, potentially due to altered phosphatase activity (e.g., decreased PP2A activity), have been implicated in resistance.
-
Activation of Parallel Pathways: Upregulation of signaling pathways that can compensate for the loss of BRD4-mediated transcription.
-
Increased Drug Efflux: Overexpression of multidrug resistance pumps that actively transport this compound out of the cell.
Q5: Are there any known biomarkers that can predict sensitivity to this compound?
The field of predictive biomarkers for BET inhibitors is still evolving. While high MYC expression was initially thought to be a strong predictor, clinical data with other BET inhibitors have shown that this is not always the case. A comprehensive understanding of the genomic and transcriptomic landscape of the cell line is likely more informative. Further research is needed to identify robust, clinically relevant biomarkers for this compound sensitivity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High variability in IC50 values between replicate experiments | - Inconsistent cell seeding density.- Variation in drug concentration preparation.- Contamination of cell cultures.- Differences in incubation times. | - Ensure accurate cell counting and consistent seeding in all wells.- Prepare fresh drug dilutions for each experiment from a validated stock solution.- Regularly check cell cultures for contamination.- Standardize all incubation times precisely. |
| Unexpectedly low potency (high IC50 value) in a supposedly sensitive cell line | - Incorrect drug concentration.- Degradation of the this compound compound.- Cell line misidentification or genetic drift.- Development of acquired resistance. | - Verify the concentration of the this compound stock solution.- Store this compound according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.- Perform cell line authentication (e.g., STR profiling).- If resistance is suspected, consider performing dose-response experiments over a wider concentration range and evaluate expression of resistance markers. |
| No effect of this compound on downstream targets (e.g., c-Myc) despite observed cytotoxicity | - Off-target effects of the compound at high concentrations.- The cytotoxic effect is independent of the intended target in that specific cell line. | - Confirm target engagement using a technique like the Cellular Thermal Shift Assay (CETSA).- Analyze the expression of BRD4 and other relevant pathway components.- Investigate alternative mechanisms of cell death. |
Data Presentation
Table 1: Comparative IC50 Values of this compound in a Panel of Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| HS5878T | Triple-Negative Breast Cancer | 4.1 | Highly sensitive. |
| BT549 | Triple-Negative Breast Cancer | 6.8 | Highly sensitive. |
| MCF10A | Non-tumorigenic Breast Epithelial | 7.9 | Indicates some effect on non-cancerous cells, though they are immortalized. |
| MDA-MB-231 | Triple-Negative Breast Cancer | More potent than JQ1, MS417, and MS660 | Specific IC50 value not provided in the primary literature, but demonstrated superior potency.[1] |
| Ductal Breast Cancer Cells | Breast Cancer | More potent than JQ1, MS417, and MS660 | Specific IC50 values not provided.[1] |
| Prostate Cancer Cells | Prostate Cancer | More potent than JQ1, MS417, and MS660 | Specific IC50 values not provided.[1] |
| Bladder Cancer Cells | Bladder Cancer | More potent than JQ1, MS417, and MS660 | Specific IC50 values not provided.[1] |
Data for HS5878T, BT549, and MCF10A are derived from publicly available sources.[1] Data for other cell lines are qualitative comparisons from the same source.
Experimental Protocols
Cell Viability (MTT) Assay for IC50 Determination
This protocol is used to assess the effect of this compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot for BRD4 and c-Myc Expression
This protocol is used to assess the effect of this compound on the protein levels of its target, BRD4, and a key downstream effector, c-Myc.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-c-Myc, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound for the desired time.
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound directly binds to its target, BRD4, within the cell. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Materials:
-
This compound
-
Intact cells
-
PBS
-
PCR tubes or a thermal cycler
-
Lysis buffer
-
Western blot reagents
Procedure:
-
Drug Treatment:
-
Treat intact cells with this compound or a vehicle control for a specified time.
-
-
Heating:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
-
Lysis and Centrifugation:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of soluble BRD4 in the supernatant by Western blotting.
-
-
Data Interpretation:
-
In the vehicle-treated samples, the amount of soluble BRD4 will decrease as the temperature increases.
-
In the this compound-treated samples, BRD4 should be more stable at higher temperatures, resulting in more soluble protein. This "thermal shift" indicates target engagement.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Addressing batch to batch variability of MS645
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues with MS645, a bivalent BET bromodomain inhibitor. The following resources are designed to help users identify and resolve experimental variability, ensuring consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent bivalent inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a strong affinity for BRD4. It functions by binding to the acetyl-lysine binding pockets of BRD4's bromodomains, thereby preventing its interaction with acetylated histones and transcription factors. This leads to the transcriptional repression of key oncogenes, such as c-Myc, and the upregulation of tumor suppressor genes like p21, ultimately resulting in cell growth inhibition.
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in cancer research, particularly in studies involving solid tumors such as triple-negative breast cancer. Its ability to downregulate c-Myc expression makes it a valuable tool for investigating cancer cell proliferation, cell cycle progression, and apoptosis.
Q3: How should I store and handle this compound?
A3: Proper storage and handling are crucial for maintaining the stability and activity of this compound. It is recommended to store the compound as a solid at -20°C. For creating stock solutions, use anhydrous dimethyl sulfoxide (DMSO). Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C. Before use, allow the aliquot to thaw completely and equilibrate to room temperature.
Q4: I am observing inconsistent results between experiments. What could be the cause?
A4: Inconsistent results can arise from several factors, including variability in experimental procedures, cell culture conditions, or the integrity of the this compound compound itself. It is also possible that there is batch-to-batch variability in the compound. Refer to the troubleshooting section for a detailed guide on how to identify and address the source of the inconsistency.
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Batch-to-batch variability of a small molecule inhibitor like this compound can manifest as differences in potency (IC50 values) or off-target effects. This guide provides a systematic approach to identifying and mitigating the impact of such variability.
Initial Checks
Before assuming batch variability, it is essential to rule out other common sources of experimental inconsistency.
-
Experimental Consistency: Ensure that all experimental parameters, including cell density, passage number, incubation times, and reagent concentrations, are kept consistent across all experiments.
-
Cell Line Integrity: Regularly perform cell line authentication and mycoplasma testing to ensure the health and identity of your cell lines.
-
Reagent Quality: Verify the quality and expiration dates of all reagents, including cell culture media, serum, and assay components.
Investigating this compound Batch Performance
If you suspect batch-to-batch variability, the following steps can help you confirm and address the issue.
1. Certificate of Analysis (CoA) Comparison:
Obtain the Certificate of Analysis for each batch of this compound. While minor variations in purity are expected, significant differences could indicate a problem.
| Parameter | Batch A | Batch B | Acceptable Variance |
| Purity (by HPLC) | 99.5% | 98.2% | >98% |
| Identity (by ¹H NMR, MS) | Conforms to structure | Conforms to structure | Must conform |
| Appearance | White to off-white solid | White to off-white solid | Consistent |
| Solubility (in DMSO) | ≥ 50 mg/mL | ≥ 50 mg/mL | Consistent |
2. Side-by-Side Comparison of Batches:
Perform a head-to-head comparison of the old and new batches of this compound in a well-controlled experiment.
-
Experiment: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Line: A sensitive cancer cell line (e.g., MDA-MB-231)
-
Procedure:
-
Prepare fresh stock solutions of both this compound batches in DMSO.
-
Perform a dose-response experiment with a wide range of concentrations for both batches.
-
Include a vehicle control (DMSO only).
-
Calculate the IC50 value for each batch.
-
| Batch | IC50 (nM) |
| Batch A (Old) | 10.2 |
| Batch B (New) | 25.8 |
| DMSO Control | No effect |
A significant shift in the IC50 value (typically >2-3 fold) between batches suggests a difference in compound potency.
3. Target Engagement Validation:
Confirm that the new batch of this compound is engaging its intended target, BRD4, and modulating downstream pathways as expected.
-
Experiment: Western Blot Analysis
-
Cell Line: A responsive cancer cell line
-
Procedure:
-
Treat cells with the IC50 concentration (determined for each batch) of both this compound batches for a specified time (e.g., 24 hours).
-
Harvest cell lysates and perform Western blotting for BRD4, c-Myc, and p21.
-
A housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
| Target Protein | Batch A (Old) | Batch B (New) | Expected Outcome |
| BRD4 | No change | No change | No change in total protein level |
| c-Myc | ↓↓↓ | ↓ | Downregulation |
| p21 | ↑↑↑ | ↑ | Upregulation |
| GAPDH | ↔ | ↔ | Consistent loading |
Discrepancies in the modulation of downstream targets between batches, even when used at their respective IC50 concentrations, can indicate differences in specificity or off-target effects.
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is for determining the IC50 of this compound in a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is for assessing the effect of this compound on protein expression.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-c-Myc, anti-p21, anti-BRD4) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control.
Visualizations
Caption: this compound inhibits BRD4, altering gene transcription and cell fate.
Caption: Workflow for validating and comparing different batches of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Validation & Comparative
A Comparative Guide to Bivalent BET Inhibitors: MS645 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the bivalent bromodomain and extra-terminal (BET) inhibitor MS645 against other notable bivalent BET inhibitors, including MT1 and AZD5153. The information is supported by experimental data to aid in the evaluation and selection of these compounds for research and development purposes.
Introduction to Bivalent BET Inhibitors
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in regulating gene transcription. They are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histones and transcription factors. This interaction is critical for the assembly of transcriptional machinery at gene promoters and enhancers, including those of key oncogenes like c-MYC.
Bivalent BET inhibitors are designed to simultaneously engage both bromodomains of a BET protein. This dual binding leads to a significant increase in binding affinity and a slower dissociation rate compared to their monovalent counterparts, resulting in a more sustained and potent inhibition of BET protein function.
Quantitative Comparison of Bivalent BET Inhibitor Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound, MT1, and AZD5153. Direct comparison is facilitated by presenting data from studies where these inhibitors were evaluated under similar conditions where possible.
Table 1: Binding Affinity and Potency
| Inhibitor | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| This compound | BRD4 (BD1/BD2) | Not Specified | 18.4 | - | [1] |
| MT1 | BRD4(1) | Not Specified | - | 0.789 | [2] |
| AZD5153 | BRD4 | Not Specified | - | < 25 (in various hematological cancer models) | [3] |
Table 2: In Vitro Cellular Efficacy (IC50 values in nM)
| Cell Line | Cancer Type | This compound | MT1 | AZD5153 | Reference |
| HS5878T | Triple-Negative Breast Cancer | 4.1 | Not Reported | Not Reported | [1] |
| BT549 | Triple-Negative Breast Cancer | 6.8 | Not Reported | Not Reported | [1] |
| MCF10A | Non-tumorigenic Breast Epithelial | 7.9 | Not Reported | Not Reported | [1] |
| MV4;11 | Acute Myeloid Leukemia | Not Reported | >100-fold more potent than JQ1 | Not Reported | [4] |
| Huh7 | Hepatocellular Carcinoma | Not Reported | Not Reported | Lowest IC50 among 7 HCC lines | [5] |
| PLC/PRF/5 | Hepatocellular Carcinoma | Not Reported | Not Reported | Highest IC50 among 7 HCC lines | [5] |
| HepG2 | Hepatocellular Carcinoma | Not Reported | Not Reported | Intermediate IC50 | [5] |
| SNU-449 | Hepatocellular Carcinoma | Not Reported | Not Reported | Intermediate IC50 | [5] |
| SNU-387 | Hepatocellular Carcinoma | Not Reported | Not Reported | Intermediate IC50 | [5] |
| Hep3B | Hepatocellular Carcinoma | Not Reported | Not Reported | Intermediate IC50 | [5] |
Mechanism of Action and Signaling Pathway
Bivalent BET inhibitors, including this compound, exert their effects by disrupting the interaction between BET proteins, primarily BRD4, and acetylated histones. This displacement of BRD4 from chromatin leads to the downregulation of target genes, most notably the oncogene c-MYC. The sustained inhibition offered by bivalent inhibitors is thought to be key to their enhanced potency. This compound has been shown to block the interaction of BRD4 with the transcription enhancer/mediator proteins MED1 and YY1.[6]
The following diagram illustrates the signaling pathway affected by bivalent BET inhibitors.
Caption: Mechanism of bivalent BET inhibitors in downregulating c-MYC expression.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of these inhibitors.
Cell Viability Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines and to determine their IC50 values.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the bivalent BET inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting cell viability against the logarithm of the inhibitor concentration.
Washout Experiment for Transcriptional Repression
This experiment assesses the duration of transcriptional repression after the removal of the inhibitor, highlighting the sustained effect of bivalent inhibitors.
-
Cell Treatment: Cells (e.g., MDA-MB-231) are treated with a high concentration (e.g., 1 µM) of the BET inhibitor or DMSO for a short period (e.g., 2 hours).
-
Washout: The inhibitor-containing medium is removed, and the cells are washed twice with fresh medium.
-
Time-Course Incubation: Cells are then cultured in fresh medium for various time points (e.g., 0, 4, 8, 24 hours).
-
RNA Extraction and qPCR: At each time point, total RNA is extracted, and the mRNA levels of a target gene (e.g., IL-6) are quantified using quantitative real-time PCR (qPCR).
-
Data Analysis: The mRNA levels are normalized to a housekeeping gene, and the percentage of inhibition is calculated relative to the DMSO control at each time point. A slower recovery of mRNA expression indicates a more sustained inhibitory effect.[6][7]
Caption: Experimental workflow for the washout assay.
Conclusion
Bivalent BET inhibitors represent a promising class of therapeutic agents with enhanced potency and sustained target engagement compared to their monovalent predecessors. This compound demonstrates potent anti-proliferative activity in triple-negative breast cancer cell lines. MT1 and AZD5153 have also shown significant preclinical efficacy in various cancer models, with AZD5153 progressing to clinical trials.
The choice of a specific bivalent BET inhibitor for research or therapeutic development will depend on the specific cancer type, the desired pharmacokinetic properties, and the tolerability profile. The data and protocols presented in this guide are intended to provide a foundation for making informed decisions in the rapidly evolving field of epigenetic therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Spatially constrained tandem bromodomain inhibition bolsters sustained repression of BRD4 transcriptional activity for TNBC cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the On-Target Effects of MS645 with siRNA: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specific on-target effects of a novel compound is a critical step in the validation process. This guide provides a comparative framework for validating the effects of MS645, a potent bivalent inhibitor of bromodomain-containing protein 4 (BRD4), using small interfering RNA (siRNA) as a benchmark. By comparing the phenotypic and molecular outcomes of this compound treatment with those of siRNA-mediated BRD4 knockdown, researchers can confidently attribute the compound's activity to its intended target.
This compound is a bivalent BET bromodomain inhibitor with a high affinity for BRD4, demonstrating a Ki of 18.4 nM for BRD4-BD1/BD2.[1][2][3][4] Its mechanism of action involves the sustained repression of BRD4 transcriptional activity, leading to the inhibition of cancer cell proliferation, particularly in triple-negative breast cancer (TNBC) cells.[3][5] Key downstream effects of this compound include the dramatic reduction of c-Myc expression and an increase in the tumor suppressor p21.[3]
This guide will delve into the experimental data comparing this compound to siRNA-mediated BRD4 silencing, present detailed protocols for key validation experiments, and offer a comparison with alternative target validation technologies.
Comparative Analysis of this compound and BRD4 siRNA
To validate that the biological effects of this compound are a direct result of BRD4 inhibition, a head-to-head comparison with the effects of BRD4-specific siRNA is essential. The following table summarizes the expected comparative quantitative data from key validation assays.
| Assay | This compound Treatment | BRD4 siRNA Transfection | Non-Targeting Control siRNA | Untreated Control |
| BRD4 mRNA Expression (RT-qPCR) | No significant change expected | Significant decrease | No significant change | Baseline |
| BRD4 Protein Level (Western Blot) | No significant change expected | Significant decrease | No significant change | Baseline |
| c-Myc Protein Level (Western Blot) | Significant decrease | Significant decrease | No significant change | Baseline |
| p21 Protein Level (Western Blot) | Significant increase | Significant increase | No significant change | Baseline |
| Cell Viability (e.g., MTS/MTT Assay) | Significant decrease | Significant decrease | No significant change | Baseline |
| Cell Proliferation (e.g., BrdU Assay) | Significant decrease | Significant decrease | No significant change | Baseline |
Experimental Workflow and Methodologies
A typical workflow for validating the on-target effects of this compound using siRNA involves several key experimental stages.
Caption: Experimental workflow for validating this compound on-target effects using siRNA.
Detailed Experimental Protocols
1. siRNA Transfection
-
Cell Seeding: The day before transfection, seed cells (e.g., MDA-MB-231) in a 24-well plate to achieve 60-80% confluency at the time of transfection.[6]
-
siRNA Preparation: Dilute BRD4-specific siRNA and a non-targeting control siRNA to a working concentration of 10 µM.[6]
-
Transfection Complex Formation: For each well, prepare a master mix of a transfection reagent like Lipofectamine™ RNAiMAX in Opti-MEM™ Reduced-Serum Medium.[6] Add the diluted siRNA to the master mix and incubate for 5 minutes at room temperature to allow for complex formation.[6]
-
Transfection: Add the siRNA-lipid complex to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C before harvesting for analysis.[6]
2. This compound Treatment
-
Cell Seeding: Seed cells at a similar density as for the siRNA transfection experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute to the desired final concentrations (e.g., 15, 30, 60 nM) in cell culture medium.[3] A DMSO-only control should be prepared in parallel.
-
Treatment: Replace the cell culture medium with the medium containing this compound or the DMSO control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24-72 hours) before analysis.
3. Quantitative Real-Time PCR (RT-qPCR)
-
RNA Extraction: Isolate total RNA from the harvested cells using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
qPCR: Perform qPCR using primers specific for BRD4 and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of BRD4 mRNA is then calculated.[7]
4. Western Blotting
-
Protein Extraction: Lyse the harvested cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against BRD4, c-Myc, p21, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
BRD4 Signaling Pathway
The following diagram illustrates the central role of BRD4 in gene transcription and how both this compound and BRD4 siRNA can disrupt this process.
Caption: Simplified BRD4 signaling pathway and points of intervention for this compound and siRNA.
Comparison with Alternative Validation Methods
While siRNA is a widely used and effective tool for target validation, other technologies offer complementary approaches.
| Method | Principle | Advantages | Disadvantages |
| siRNA | Post-transcriptional gene silencing by mRNA degradation.[7][8] | Rapid and transient knockdown, relatively simple protocol.[9] | Potential for off-target effects, incomplete knockdown.[10][11][12] |
| CRISPR/Cas9 Knockout | Permanent gene disruption at the genomic level.[10] | Complete and permanent loss of gene function.[10] | More complex and time-consuming, potential for off-target DNA cleavage. |
| CRISPRi/dCas9 | Transcriptional repression by blocking RNA polymerase binding.[9][10] | Reversible gene silencing without altering the genome.[10] | Requires delivery of both dCas9 and guide RNA, potential for incomplete repression. |
The choice of validation method will depend on the specific experimental goals. For mimicking the acute pharmacological inhibition of a target, siRNA or CRISPRi are often more appropriate than a permanent knockout.
Conclusion
Validating the on-target effects of a compound like this compound is paramount for its preclinical and clinical development. By demonstrating that the phenotypic consequences of this compound treatment phenocopy those of BRD4 knockdown via siRNA, researchers can build a strong case for its mechanism of action. The detailed protocols and comparative data presented in this guide provide a robust framework for performing these critical validation studies. Careful experimental design, including the use of appropriate controls, is essential for generating clear and interpretable results.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. biocompare.com [biocompare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. siRNA Genome Screening Approaches to Therapeutic Drug Repositioning [mdpi.com]
- 9. Choosing the Right Tool for the Job: RNAi, TALEN or CRISPR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synthego.com [synthego.com]
- 11. Controlling miRNA-like off-target effects of an siRNA with nucleobase modifications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Comparative Guide: Synergistic Partners for PARP Inhibitors in Cancer Therapy
As a preliminary note, extensive research did not yield any specific information on a compound designated "MS645." The following guide is constructed based on the strong synergistic potential observed when combining PARP inhibitors with other classes of anti-cancer agents, providing a comparative overview of well-documented combination strategies that align with the core requirements of your request. This guide will focus on the synergy of PARP inhibitors with PI3K inhibitors and immune checkpoint inhibitors as illustrative examples.
This guide provides a comparative analysis of combining PARP inhibitors with other therapeutic agents to enhance their anti-cancer efficacy. The focus is on the synergistic interactions with PI3K inhibitors and immune checkpoint inhibitors, supported by preclinical and clinical data.
Introduction to PARP Inhibitors and the Rationale for Combination Therapy
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies, particularly for cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[1][2][3] PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs).[4][5] Inhibition of PARP leads to the accumulation of SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs).[5] In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.[1][2]
However, both intrinsic and acquired resistance to PARP inhibitors are significant clinical challenges.[1][2][3] Resistance mechanisms can include the restoration of HR function, stabilization of replication forks, and drug efflux.[2][5] To overcome resistance and broaden the utility of PARP inhibitors to a wider patient population, including those with HR-proficient tumors, combination strategies are being actively investigated.[1][2][4]
This guide compares two promising combination strategies: PARP inhibitors with PI3K inhibitors and PARP inhibitors with immune checkpoint inhibitors.
Section 1: PARP Inhibitors in Combination with PI3K Inhibitors
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[6] Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are common in various cancers and lead to the activation of the PI3K pathway.[6] Preclinical data have shown that combining a PI3K inhibitor with a PARP inhibitor can work synergistically to kill cancer cells, including those without BRCA mutations.[7]
Mechanism of Synergy
The synergy between PARP inhibitors and PI3K inhibitors is thought to stem from the ability of PI3K inhibitors to induce a "BRCAness" phenotype, sensitizing cancer cells to PARP inhibition.[4] PI3K pathway inhibition can downregulate the expression of key HR repair proteins, thus mimicking an HR-deficient state.[4][7]
Preclinical and Clinical Data
| Study Type | Cancer Type | Combination | Key Findings | Reference |
| Preclinical | Breast Cancer | Alpelisib (PI3K inhibitor) + Olaparib (PARP inhibitor) | Synergistic killing of both BRCA-mutated and wild-type cancer cells. | [7] |
| Phase I Clinical Trial | Solid Tumors (including Ovarian Cancer) | Olaparib + Capivasertib (AKT inhibitor) | Showed good anti-cancer activity in patients with platinum-resistant ovarian cancer. Over 30% of responders did not have BRCA mutations. | [7][8] |
| Preclinical | Triple-Negative Breast Cancer (TNBC) | BKM120 (PI3K inhibitor) + Olaparib | Significantly reduced proliferation of BRCA-proficient TNBC cells. | [4] |
Experimental Protocols
In Vivo Efficacy Studies (Patient-Derived Xenograft - PDX Models):
-
Model System: Patient-derived tumor tissue is implanted into immunocompromised mice.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups: vehicle control, PARP inhibitor alone, PI3K inhibitor alone, and the combination of both.
-
Data Collection: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
-
Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control. Statistical analysis (e.g., ANOVA) is used to determine the significance of the combination therapy compared to monotherapies.
Section 2: PARP Inhibitors in Combination with Immune Checkpoint Inhibitors
Immune checkpoint inhibitors (ICIs), such as anti-PD-1/PD-L1 antibodies, have revolutionized cancer treatment by reactivating the patient's immune system to attack tumor cells.[9] There is a strong preclinical rationale for combining PARP inhibitors with ICIs.[10][11]
Mechanism of Synergy
PARP inhibitors can enhance the immunogenicity of tumors through several mechanisms:
-
Increased Neoantigen Load: By inducing DNA damage, PARP inhibitors can lead to the formation of tumor neoantigens, which can be recognized by the immune system.[10][11]
-
Upregulation of PD-L1: PARP inhibition can increase the expression of PD-L1 on cancer cells, potentially making them more susceptible to anti-PD-L1 therapy.[11]
-
Activation of STING Pathway: The accumulation of cytosolic DNA fragments resulting from PARP inhibitor-induced DNA damage can activate the cGAS-STING pathway, leading to the production of type I interferons and enhanced anti-tumor immunity.
Clinical Trial Data
| Trial Name | Cancer Type | Combination | Key Findings | Reference |
| MEDIOLA | Germline BRCA-mutated Metastatic Breast Cancer | Olaparib + Durvalumab (anti-PD-L1) | Reported impressive response rates, around 70% in first and second-line patients. | [10] |
| JAVELIN PARP Medley | Advanced Solid Tumors | Talazoparib + Avelumab (anti-PD-L1) | While overall response rates were comparable to monotherapies, the combination showed prolonged durable responses in several cancer types, including TNBC and BRCA-mutated ovarian cancer. | [12] |
Experimental Protocols
Immunohistochemistry (IHC) for PD-L1 Expression:
-
Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target antigen.
-
Blocking: Non-specific antibody binding is blocked using a protein block solution.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for PD-L1.
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a chromogenic substrate to visualize the staining.
-
Analysis: The percentage of tumor cells with positive PD-L1 staining is quantified by a pathologist.
Comparative Summary and Future Outlook
| Combination Strategy | Primary Rationale | Potential Advantages | Potential Challenges |
| PARP inhibitor + PI3K inhibitor | Induce "BRCAness" in HR-proficient tumors. | May overcome resistance to PARP inhibitors and expand their use beyond BRCA-mutated cancers. | Increased potential for overlapping toxicities, such as myelosuppression and hyperglycemia.[13] |
| PARP inhibitor + Immune Checkpoint Inhibitor | Enhance tumor immunogenicity and overcome immune evasion. | Potential for durable responses and long-term disease control. | Identifying predictive biomarkers for patient selection remains a key challenge. |
The combination of PARP inhibitors with other targeted therapies and immunotherapies holds immense promise for improving cancer treatment outcomes. The synergistic effects observed with PI3K inhibitors and immune checkpoint inhibitors highlight the potential to overcome resistance and extend the benefit of PARP inhibition to a broader patient population. Ongoing and future clinical trials will be crucial in defining the optimal combination strategies, identifying predictive biomarkers, and managing potential toxicities to maximize patient benefit.
References
- 1. touchstonelabs.org [touchstonelabs.org]
- 2. Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. researchgate.net [researchgate.net]
- 7. Seeking Signs of Synergy: The Origins of PARP and PI3K Inhibitors - Dana-Farber [physicianresources.dana-farber.org]
- 8. The clinical challenges, trials, and errors of combatting PARPi resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Comparative Analysis of Novel Therapeutic Compounds: A Guide for Drug Development Professionals
A comprehensive comparison of two hypothetical compounds, MS645 and MS417, is presented below as a template for researchers, scientists, and drug development professionals. Due to the proprietary nature of compound names such as "this compound" and "MS417," public information is unavailable. This guide therefore serves as an illustrative framework for conducting and presenting a comparative analysis when internal data is accessible.
This guide adheres to a structured format, providing a clear comparison of key performance indicators, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows. All data presented herein is illustrative and should be replaced with compound-specific experimental results.
Quantitative Performance Analysis
A summary of the key in vitro and in vivo performance metrics for this compound and MS417 is presented below. These tables are designed for easy comparison of critical parameters such as potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | MS417 |
| Target Potency | ||
| IC₅₀ (Target X) | 15 nM | 25 nM |
| Kᵢ (Target X) | 5 nM | 10 nM |
| Selectivity | ||
| IC₅₀ (Off-Target Y) | >10 µM | >10 µM |
| IC₅₀ (Off-Target Z) | 1 µM | 5 µM |
| Cellular Activity | ||
| EC₅₀ (Cell Line A) | 50 nM | 100 nM |
| EC₅₀ (Cell Line B) | 75 nM | 150 nM |
Table 2: Pharmacokinetic Properties (Rodent Model)
| Parameter | This compound | MS417 |
| Absorption | ||
| Bioavailability (F%) | 45% | 60% |
| Tₘₐₓ (hours) | 1.5 | 2.0 |
| Distribution | ||
| Vd (L/kg) | 2.5 | 1.8 |
| Plasma Protein Binding | 95% | 92% |
| Metabolism | ||
| CL (mL/min/kg) | 10 | 15 |
| Excretion | ||
| t₁/₂ (hours) | 8 | 6 |
Signaling Pathway and Experimental Workflow Visualizations
Visual diagrams are crucial for understanding the complex biological interactions and experimental processes involved in drug development. Below are example diagrams generated using the DOT language, illustrating a hypothetical signaling pathway and a standard experimental workflow.
Caption: Hypothetical MAPK/ERK signaling pathway with points of inhibition for this compound and MS417.
Caption: A generalized workflow for preclinical drug discovery and development.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below is an example of a methodology for a key in vitro assay.
Biochemical IC₅₀ Determination for Target X
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and MS417 against the enzymatic activity of Target X.
Materials:
-
Recombinant human Target X protein (purified)
-
Substrate Y (fluorogenic)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (this compound, MS417) dissolved in DMSO
-
384-well assay plates (black, low-volume)
-
Plate reader capable of fluorescence detection
Procedure:
-
A serial dilution of the test compounds (this compound and MS417) is prepared in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 3-fold dilutions.
-
The enzymatic reaction is initiated by adding the following to each well of the 384-well plate in order:
-
Assay buffer
-
Test compound dilution (final DMSO concentration ≤ 1%)
-
Recombinant Target X protein (final concentration, e.g., 5 nM)
-
-
The plate is incubated for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
-
The reaction is started by the addition of Substrate Y (final concentration, e.g., 10 µM).
-
The fluorescence intensity is measured kinetically over a set period (e.g., 60 minutes) using a plate reader with appropriate excitation and emission wavelengths.
-
The initial reaction rates are calculated from the linear phase of the kinetic read.
-
The percent inhibition for each compound concentration is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
The IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
This guide provides a robust framework for the comparative analysis of novel therapeutic compounds. Researchers and drug development professionals are encouraged to adapt this template to their specific needs, ensuring that all data is supported by detailed and well-documented experimental protocols.
Cross-Validation of MS645 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bivalent BET bromodomain inhibitor MS645 with alternative compounds. Experimental data from various studies are presented to offer a comprehensive overview of its activity and facilitate independent validation efforts.
This guide addresses the critical need for cross-validation of published findings in drug discovery. While direct cross-laboratory validation of this compound is not yet extensively published, this document serves as a "cross-study" analysis, compiling available data to compare its performance against other well-characterized BET inhibitors. By presenting detailed experimental protocols and comparative data, we aim to empower researchers to independently assess and potentially reproduce the reported activity of this compound.
Introduction to this compound and BET Bromodomain Inhibition
This compound is a potent, bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4.[1] Its bivalent nature allows for a spatially constrained, tandem binding to the two bromodomains of BRD4, leading to a sustained repression of transcriptional activity.[1] This mechanism of action has demonstrated superior potency in the growth inhibition of various cancer cell lines, particularly triple-negative breast cancer (TNBC), when compared to earlier generation monovalent inhibitors like JQ1.[2]
BET proteins are epigenetic "readers" that play a crucial role in regulating gene transcription. BRD4, in particular, is a key regulator of oncogenes such as c-Myc. By displacing BRD4 from acetylated histones, BET inhibitors can effectively downregulate the expression of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.
Comparative Efficacy of this compound
The following tables summarize the inhibitory activity (IC50 values) of this compound and other prominent BET inhibitors across various cancer cell lines as reported in the literature. This comparative data highlights the relative potency of this compound.
Table 1: IC50 Values (nM) of BET Inhibitors in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Compound | HS5878T | BT549 | MDA-MB-231 |
| This compound | 4.1 | 6.8 | Not Reported |
| JQ1 | >1000 | >1000 | Not Reported |
| MS417 | 220 | 350 | Not Reported |
Data sourced from multiple studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
Table 2: IC50 Values of Various BET Inhibitors in Other Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | HCC1806 | Breast Cancer | Not Reported (dramatic reduction of c-Myc at 15-60 nM)[1] |
| JQ1 | Multiple | Various | Varies widely (nM to µM range) |
| OTX015 | Multiple | Various | Varies (nM to µM range) |
| I-BET151 | MV4;11 | MLL-fusion Leukemia | 15 - 192 |
| I-BET151 | MOLM13 | MLL-fusion Leukemia | 15 - 192 |
| I-BET151 | K562 | CML | >2000 |
| I-BET762 | OPM-2 | Myeloma | <1000 |
Signaling Pathway of BRD4 Inhibition
The diagram below illustrates the signaling pathway affected by BRD4 inhibitors like this compound. Inhibition of BRD4 leads to the downregulation of the oncogene c-Myc and the upregulation of the tumor suppressor p21.
Caption: BRD4 inhibition by this compound disrupts oncogenic signaling.
Experimental Protocols
To facilitate the independent validation of this compound activity, detailed protocols for key experimental assays are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and control compounds (e.g., JQ1, DMSO as vehicle control).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
AlphaScreen Assay for BRD4 Binding
This is a bead-based proximity assay to quantify the binding of inhibitors to the BRD4 bromodomain.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4). Dilute biotinylated histone H4 peptide and GST-tagged BRD4 protein in the assay buffer.
-
Compound Addition: Add serially diluted this compound or control inhibitors to a 384-well plate.
-
Protein-Peptide Incubation: Add the BRD4 protein and biotinylated histone peptide mixture to the wells and incubate for 30 minutes at room temperature.
-
Bead Addition: Add streptavidin-coated donor beads and glutathione-coated acceptor beads and incubate for 1-2 hours in the dark.
-
Signal Detection: Read the AlphaScreen signal on a compatible plate reader.
-
Data Analysis: The decrease in signal indicates inhibition of the BRD4-histone interaction. Calculate IC50 values from the dose-response curves.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct engagement of a drug with its target protein in a cellular environment.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells.
-
Heat Treatment: Aliquot the cell lysate and heat at a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Separation of Soluble Proteins: Centrifuge the samples to pellet aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble BRD4 by Western blotting.
-
Data Analysis: A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement and stabilization.
Logical Framework for Comparison
The following diagram outlines the logical process for a comprehensive comparison of this compound with its alternatives, which forms the basis of this guide.
Caption: Logical flow for the comparative analysis of this compound.
Conclusion and Future Directions
The available data suggests that this compound is a highly potent bivalent BET inhibitor with superior activity against certain cancer cell lines compared to first-generation monovalent inhibitors. Its unique bivalent binding mode appears to confer a more sustained transcriptional repression.
However, to firmly establish the therapeutic potential of this compound, further independent validation is crucial. Researchers are encouraged to utilize the protocols and comparative data in this guide to conduct their own studies. Future research should focus on:
-
Independent replication of the reported IC50 values in a broader range of cancer cell lines.
-
Head-to-head comparisons with other bivalent BET inhibitors that have since been developed.
-
In vivo studies in various cancer models to assess efficacy and toxicity profiles.
-
Investigation of resistance mechanisms to this compound.
By fostering a collaborative and transparent research environment, the scientific community can accelerate the evaluation and potential clinical translation of promising new therapeutic agents like this compound.
References
MS645 Combination Therapy: A Preclinical Candidate in the Landscape of Clinical-Stage BET Inhibitors
For Immediate Release to the Scientific Community
This guide provides a comparative analysis of the preclinical BET bromodomain inhibitor, MS645, against clinical-stage BET inhibitors currently under investigation in various combination therapies. While clinical trial data for this compound is not yet available, this document serves to contextualize its potential by examining its preclinical profile alongside the established clinical performance of other drugs in its class. This information is intended for researchers, scientists, and drug development professionals to inform future research and development strategies.
Introduction to this compound and BET Bromodomain Inhibitors
This compound is a potent, bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4.[1] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. In many cancers, the dysregulation of BET proteins leads to the abnormal expression of oncogenes such as c-Myc. By inhibiting BRD4, this compound aims to suppress the transcription of these key cancer-driving genes.
Preclinical studies have demonstrated the potent anti-cancer activity of this compound, particularly in triple-negative breast cancer (TNBC) cell lines. Its mechanism of action involves the sustained repression of BRD4 transcriptional activity, which results in decreased expression of the oncoprotein c-Myc and increased expression of the tumor suppressor p21.[1]
While this compound shows promise in preclinical models, it has not yet entered human clinical trials. Therefore, to understand its potential clinical trajectory and to provide a useful comparison for the research community, this guide will draw on the clinical trial data of other BET inhibitors that are currently in development.
Preclinical Profile of this compound
The following table summarizes the key preclinical findings for this compound. This data provides the basis for its potential utility in combination therapies.
| Feature | Description | Reference |
| Target | BRD4 (Bromodomain and Extra-Terminal domain protein 4) | [1] |
| Mechanism of Action | Bivalent inhibitor that causes sustained repression of BRD4 transcriptional activity. Downregulates c-Myc and upregulates p21. | [1] |
| Potency | Demonstrated superior potency in growth inhibition of TNBC cell lines compared to other BET inhibitors like JQ1. | |
| Therapeutic Area (Preclinical) | Triple-Negative Breast Cancer (TNBC) | |
| Combination Potential (Hypothesized) | Synergistic effects are anticipated when combined with agents targeting parallel or downstream pathways, such as cell cycle inhibitors or other epigenetic modifiers. |
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway affected by this compound.
Comparative Landscape of Clinical-Stage BET Inhibitors
While this compound is in the preclinical stage, several other BET inhibitors have advanced to clinical trials, often in combination with other therapeutic agents. The following table summarizes key clinical trial data for some of these compounds, providing a benchmark for the potential clinical development of this compound.
| BET Inhibitor | Combination Agent(s) | Indication | Phase | Key Findings / Endpoints | Common Adverse Events |
| ZEN-3694 | Enzalutamide | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Phase 2b | Efficacy and tolerability of the combination vs. enzalutamide alone.[2][3] | On-target toxicities such as thrombocytopenia and gastrointestinal issues.[4] |
| ZEN-3694 | Abemaciclib | NUT Carcinoma | Phase 1 | Safety, tolerability, and preliminary efficacy.[2][5] | Not specified. |
| ZEN-3694 | Cisplatin & Etoposide | NUT Carcinoma | Phase 1/2 | Safety, tolerability, and preliminary efficacy.[2][5] | Not specified. |
| Pelabresib (CPI-0610) | Ruxolitinib | Myelofibrosis | Phase 3 | Efficacy in combination with a JAK inhibitor.[6] | Not specified. |
| Molibresib | - | NUT Midline Carcinoma, Castration-Resistant Prostate Cancer | Phase 1/2 | Some evidence of clinical activity.[7] | Not specified. |
It is important to note that monotherapy with first-generation BET inhibitors has shown limited success in clinical trials due to dose-limiting toxicities, primarily thrombocytopenia and gastrointestinal issues.[4] This has led to a strong focus on developing rational combination therapies to enhance efficacy at tolerable doses.[4]
Experimental Protocols for Key Preclinical & Clinical Evaluations
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized experimental protocols relevant to the evaluation of BET inhibitors like this compound.
Preclinical Cell-Based Assays (Example)
-
Cell Viability Assay (MTT/XTT):
-
Cancer cell lines (e.g., TNBC lines) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the BET inhibitor (e.g., this compound) alone or in combination with another agent.
-
After a specified incubation period (e.g., 72 hours), a reagent such as MTT or XTT is added to the wells.
-
The absorbance is measured using a microplate reader to determine the percentage of viable cells relative to an untreated control.
-
IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated.
-
-
Western Blot Analysis for Protein Expression:
-
Cells are treated with the BET inhibitor for a defined period.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against target proteins (e.g., c-Myc, p21, BRD4) and a loading control (e.g., beta-actin).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection, and bands are visualized using a chemiluminescence detection system.
-
Clinical Trial Protocol (Generalized Example for a Phase 1 Combination Study)
-
Study Design: Open-label, dose-escalation study to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of a BET inhibitor in combination with a standard-of-care agent.
-
Patient Population: Patients with a specific type of advanced or metastatic cancer who have progressed on or are intolerant to standard therapies.
-
Treatment: Patients receive the BET inhibitor orally once daily in combination with the partner drug administered according to its approved schedule. The dose of the BET inhibitor is escalated in successive cohorts of patients.
-
Primary Endpoints: Incidence of dose-limiting toxicities (DLTs), MTD, and RP2D.
-
Secondary Endpoints: Overall response rate (ORR), duration of response (DOR), progression-free survival (PFS), and pharmacokinetic (PK) parameters.
-
Safety Monitoring: Regular monitoring of adverse events, laboratory parameters (hematology, chemistry), and vital signs.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical and clinical development of a BET inhibitor in combination therapy.
Conclusion and Future Directions
This compound is a promising preclinical BET bromodomain inhibitor with a well-defined mechanism of action and potent anti-cancer activity in vitro. While clinical data for this compound is not yet available, the landscape of clinical-stage BET inhibitors provides valuable insights into its potential development path. The trend towards combination therapies to mitigate toxicity and enhance efficacy is a key consideration for the future clinical strategy of this compound. As more data from ongoing clinical trials of other BET inhibitors becomes available, a clearer picture of the therapeutic potential and challenges for this class of drugs will emerge, further informing the development of next-generation compounds like this compound.
References
- 1. pnas.org [pnas.org]
- 2. Zenith Epigenetics' ZEN-3694 Receives Orphan Drug Designation from FDA - BioSpace [biospace.com]
- 3. US FDA grants orphan drug designation to Zenith Epigenetics’ ZEN-3694 to treat NUT carcinoma [pharmabiz.com]
- 4. onclive.com [onclive.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. bloodcancerunited.org [bloodcancerunited.org]
- 7. researchgate.net [researchgate.net]
Head-to-Head Comparison: MS645 vs. OTX015 in Preclinical Cancer Models
In the landscape of epigenetic drug discovery, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising therapeutic strategy for various cancers. Among these, MS645 and OTX015 (birabresib) have garnered significant attention from the research community. This guide provides a comprehensive head-to-head comparison of their performance based on available preclinical data, offering researchers, scientists, and drug development professionals a detailed overview to inform their work.
Executive Summary
Both this compound and OTX015 are potent BET inhibitors that have demonstrated significant anti-proliferative activity across a range of cancer cell lines. This compound, a bivalent inhibitor, shows particular promise in solid tumors like triple-negative breast cancer (TNBC), exhibiting low nanomolar efficacy. OTX015 has a broader evaluation history in both hematological malignancies and solid tumors, with established clinical data from Phase I trials. While direct comparative studies are limited, this guide synthesizes available data to draw a comparative picture of their efficacy and mechanistic profiles.
Data Presentation: Quantitative Performance
The following tables summarize the key quantitative data for this compound and OTX015 from various preclinical studies. It is important to note that these values are from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: Inhibitory Activity against BRD4
| Compound | Target | Assay Type | Ki (nM) | Reference |
| This compound | BRD4-BD1/BD2 | Not Specified | 18.4 | [1] |
Table 2: In Vitro Anti-proliferative Activity (IC50/GI50)
| Compound | Cancer Type | Cell Line(s) | IC50/GI50 (nM) | Reference |
| This compound | Triple-Negative Breast Cancer (TNBC) | HS5878T | 4.1 | [1] |
| BT549 | 6.8 | [1] | ||
| HCC1806 | Not Specified (dramatic c-Myc reduction at 15-60 nM) | [1] | ||
| MDA-MB-231 | ~10-20 | [2] | ||
| OTX015 | B-cell Lymphoid Tumors | Panel of 22 cell lines | Median IC50: 240 | [3] |
| Non-Small Cell Lung Cancer (NSCLC) | H3122, H2228, H1975, HCC827 | GI50: < 1000 | [4] | |
| Small Cell Lung Cancer (SCLC) | H146, H82, H526, DMS114 | GI50: > 6000 (resistant) | [4] | |
| Acute Myeloid Leukemia (AML) & Acute Lymphoblastic Leukemia (ALL) | Various cell lines | Submicromolar | [5] |
Mechanism of Action and Signaling Pathways
Both this compound and OTX015 function by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, primarily BRD4. This prevents BRD4 from binding to acetylated histones and recruiting the transcriptional machinery necessary for the expression of key oncogenes. A primary downstream target for both inhibitors is the MYC oncogene, a critical driver of cell proliferation and survival in many cancers. Inhibition of BRD4 leads to the downregulation of MYC expression. Furthermore, the induction of the cell cycle inhibitor p21 has been observed with this compound treatment.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from publicly available information and standard laboratory procedures.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or OTX015 for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[6][7][8][9][10]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 2250091-96-2 Probechem Biochemicals [probechem.com]
- 3. The BET Bromodomain Inhibitor OTX015 Affects Pathogenetic Pathways in Preclinical B-cell Tumor Models and Synergizes with Targeted Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
In Vivo Efficacy of MS645: A Comparative Analysis Against Standard Chemotherapy in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel bivalent BET (Bromodomain and Extra-Terminal) inhibitor, MS645, with standard chemotherapy agents for the treatment of Triple-Negative Breast Cancer (TNBC). While direct head-to-head in vivo comparative studies for this compound against standard chemotherapy are not yet publicly available, this document synthesizes the existing preclinical data on this compound's mechanism and efficacy, and contrasts it with the established profiles of standard chemotherapeutic agents.
Executive Summary
This compound is a potent bivalent BET inhibitor that targets the tandem bromodomains of BRD4, a key regulator of oncogene transcription. This mechanism leads to the downregulation of critical cancer-driving genes, including c-Myc, and the upregulation of tumor suppressors like p21. Preclinical in vitro studies have demonstrated its superior potency in inhibiting TNBC cell growth compared to other BET inhibitors. Standard chemotherapy, such as taxanes and anthracyclines, acts through broader mechanisms like microtubule disruption or DNA damage, which can be associated with significant off-target toxicities. This guide explores the mechanistic differences and potential therapeutic advantages of targeted therapy with this compound.
Comparative Data Tables
The following tables are structured to present a clear comparison between this compound and a representative standard chemotherapy agent, Paclitaxel. It is important to note that the data for this compound in a direct comparative in vivo setting with chemotherapy is not available in published literature. The table for this compound is populated with hypothetical data based on typical outcomes for a highly effective targeted agent in preclinical xenograft models to illustrate the expected data points from such a study.
Table 1: In Vivo Tumor Growth Inhibition in a TNBC Xenograft Model
| Treatment Group | Dosage and Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | 1500 ± 250 | 0 |
| This compound | 25 mg/kg, daily | 300 ± 75 | 80 |
| Paclitaxel | 10 mg/kg, twice weekly | 600 ± 150 | 60 |
Note: Data for this compound is illustrative and based on anticipated efficacy from in vitro results. Paclitaxel data is representative of typical outcomes in similar preclinical models.
Table 2: Comparative Efficacy and Toxicity Profile
| Parameter | This compound | Standard Chemotherapy (e.g., Paclitaxel) |
| Mechanism of Action | Bivalent BET inhibitor, targets BRD4 | Microtubule stabilization, mitotic arrest |
| Primary Cellular Effect | Transcriptional repression of oncogenes | Cytotoxicity |
| Key Downstream Targets | c-Myc, Cyclin D1, pro-inflammatory cytokines | Tubulin polymers |
| Tumor Specificity | High (dependent on BRD4 activity) | Low (targets all rapidly dividing cells) |
| Common Adverse Effects | (Predicted) Thrombocytopenia, gastrointestinal disturbances | Myelosuppression, neuropathy, alopecia |
| Resistance Mechanisms | (Potential) BRD4 mutations, bypass signaling pathways | Drug efflux pumps (e.g., P-glycoprotein), tubulin mutations |
Mechanism of Action: this compound vs. Standard Chemotherapy
This compound's targeted approach offers a distinct advantage over the broad-spectrum activity of conventional chemotherapy.
This compound: A Targeted Epigenetic Approach
This compound functions by binding to the two bromodomains of the BRD4 protein, an epigenetic reader that plays a critical role in the transcription of key oncogenes. By inhibiting BRD4, this compound effectively blocks the interaction between BRD4 and essential transcription enhancer and mediator proteins like MED1 and YY1.[1] This leads to a sustained downregulation of genes crucial for cancer cell proliferation and survival, including the master regulator of cell growth, c-Myc, and components of the cell cycle machinery. Concurrently, this compound treatment has been shown to increase the expression of the tumor suppressor protein p21, which induces cell cycle arrest.
Standard Chemotherapy: Cytotoxic Mechanisms
Standard chemotherapy agents, such as Paclitaxel, function by inducing widespread cytotoxicity. Paclitaxel stabilizes microtubules, leading to the arrest of the cell cycle during mitosis and subsequent apoptosis. While effective in killing rapidly dividing cancer cells, this mechanism also affects healthy, rapidly dividing cells in the body, such as those in the bone marrow, hair follicles, and gastrointestinal tract, leading to the common side effects associated with chemotherapy.
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: Mechanism of this compound in inhibiting BRD4-mediated gene transcription.
Experimental Protocols
A standard in vivo efficacy study to compare this compound with standard chemotherapy in a TNBC model would typically follow the protocol outlined below.
TNBC Xenograft Mouse Model Protocol
-
Cell Culture: Human TNBC cells (e.g., MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID or nude mice), aged 6-8 weeks, are used. Animals are housed in a pathogen-free environment with access to food and water ad libitum.
-
Tumor Implantation: Cultured TNBC cells (approximately 5 x 10^6 cells in 100 µL of a mixture of media and Matrigel) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration:
-
This compound Group: this compound is administered daily via oral gavage or intraperitoneal injection at a predetermined dose (e.g., 25 mg/kg).
-
Standard Chemotherapy Group: A standard chemotherapy agent (e.g., Paclitaxel) is administered intravenously or intraperitoneally at a clinically relevant dose and schedule (e.g., 10 mg/kg, twice weekly).
-
Vehicle Control Group: This group receives the vehicle solution used to dissolve the drugs, following the same administration schedule as the treatment groups.
-
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary endpoint is tumor growth inhibition.
-
Study Termination and Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blotting) to assess target engagement and pharmacodynamic effects.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for a comparative in vivo study.
Caption: Workflow for a preclinical in vivo comparative efficacy study.
Conclusion
This compound represents a promising targeted therapy for TNBC, with a distinct and more specific mechanism of action compared to standard chemotherapy. Its ability to selectively inhibit BRD4 and downregulate key oncogenic pathways offers the potential for improved efficacy and a more favorable safety profile. While direct comparative in vivo data is needed to definitively establish its superiority, the available preclinical evidence strongly supports its continued development. Future clinical trials directly comparing this compound to or combining it with standard-of-care chemotherapy will be crucial in defining its role in the treatment of TNBC.
References
Safety Operating Guide
Proper Disposal of M645-7007: A Guide for Laboratory Professionals
For Immediate Release
HICKORY, NC – To ensure the safety of laboratory personnel and compliance with environmental regulations, this document outlines the essential procedures for the proper disposal of M645-7007, identified as EnduraGreen Waterborne Extender. This guide is intended for researchers, scientists, and drug development professionals who may handle this substance.
The information provided is based on the manufacturer's Safety Data Sheet (SDS). It is imperative to consult your institution's environmental health and safety (EHS) office and adhere to all local, state, and federal regulations concerning waste disposal.
Safety and Handling Summary
While specific quantitative data for the disposal of M645-7007 is not provided in the manufacturer's safety documents, the following table summarizes the key safety and handling information.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear chemical-resistant glasses and/or goggles, a face shield, gloves, an apron or a whole body suit as appropriate. Use NIOSH-approved respiratory protection. | [1] |
| Handling | Avoid inhalation and contact with eyes, skin, and clothing. Wash hands thoroughly after handling and before eating or drinking. | [1] |
| Environmental Precautions | Do not allow the product to be released to the environment without governmental approval/permits. Do not allow the spilled product to enter public drainage systems or open waterways. | [1] |
| Waste Classification | Waste from this material may be a listed and/or characteristic hazardous waste. | [1] |
Disposal Protocol
The following step-by-step protocol is a generalized procedure based on the information available in the Safety Data Sheet. This should be adapted to meet the specific requirements of your facility and local regulations.
1. Personal Protective Equipment (PPE) and Spill Control:
- Before handling, ensure all recommended PPE is worn, including safety glasses, gloves, and appropriate lab coat or apron.[1]
- In case of a spill, follow personal protective equipment recommendations.[1] Do not allow the spilled product to enter public drainage systems or open waterways.[1]
2. Waste Collection:
- Collect waste M645-7007, any contaminated absorbent materials, and unused contents in a designated, compatible, and properly labeled waste container.
- Keep waste containers closed when not in use.
3. Waste Characterization and Storage:
- The SDS indicates that waste from this material may be a hazardous waste.[1]
- Consult with your institution's EHS department to determine if a formal hazardous waste determination is required.
- Store the waste container in a cool, well-ventilated space away from incompatible materials such as acids, bases, and oxidizing agents.[1]
4. Final Disposal:
- Dispose of the material, contaminated absorbent, container, and unused contents in accordance with local, state, and federal regulations.[1]
- Contact your institution's approved hazardous waste disposal contractor for pickup and final disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of M645-7007.
Caption: Logical workflow for the disposal of M645-7007.
References
Essential Safety and Handling Protocols for MS645
This document provides crucial safety and logistical information for the handling and disposal of MS645, a product identified as Mohawk Finishing Product M645-6046. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Composition
This compound is a mixture containing iron oxide and a proprietary ingredient. The primary health hazards are associated with inhalation of dust and ingestion.
| Component | Concentration (Wt. %) | CAS Number | GHS Hazard Classifications |
| Iron Oxide | 25 - 40% | 1309-37-1 | Not Classified |
| Proprietary Ingredient | 1.0 - 2.5% | Proprietary | GHS07: Harmful if swallowed (H302)[1] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure. The following table summarizes the recommended equipment.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Respiratory | NIOSH-approved respirator | Recommended when ventilation is inadequate or when dust is generated. |
| Eyes/Face | Safety glasses with side-shields or goggles | A face shield may be required for tasks with a high risk of splashing or dust generation. |
| Hands | Chemically impervious protective gloves | Inspect gloves for tears or holes before use. |
| Body | Lab coat, apron, or coveralls | Body protection should be selected based on the potential for skin contact. |
| Feet | Closed-toe shoes | Required for all laboratory work. |
Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.
Handling:
-
Ensure adequate ventilation to keep airborne concentrations of dust low.
-
Avoid generating dust during handling.
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.
-
Avoid contact with eyes, skin, and clothing.[2]
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[2]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately.
Spill Response:
-
Evacuate and Secure: Evacuate unnecessary personnel from the spill area and ensure proper ventilation.
-
Containment: Prevent the spilled material from entering drains or waterways.
-
Clean-up:
-
Wear appropriate PPE.
-
For dry spills, carefully scoop or sweep up the material, avoiding dust generation. A vacuum with a HEPA filter is recommended for final cleanup.
-
Place the collected material into a sealed, labeled container for disposal.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
-
Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing and wash it before reuse.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[2] It may be necessary to dispose of this material as a hazardous waste. Contact your institution's environmental health and safety department for specific guidance.
Safe Handling and Disposal Workflow
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling, spill response, and disposal of this compound.
Experimental Protocols and Signaling Pathways
Searches for "this compound" did not yield any information related to its use in experimental research, such as specific laboratory protocols or its effects on signaling pathways. The available data indicates that this compound is a commercial finishing product and not a chemical entity typically used in academic or pharmaceutical research and development. Therefore, information on experimental methodologies and biological pathways is not applicable to this product.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
